molecular formula C6H3BrClN3 B2796964 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine CAS No. 83472-62-2

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Cat. No.: B2796964
CAS No.: 83472-62-2
M. Wt: 232.47
InChI Key: YZFMFJGMTUIRCK-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-chloro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMFJGMTUIRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines. This core structure is the foundation for a diverse range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and antiviral compounds. The specific di-halogenated derivative, this compound, serves as a crucial building block in the synthesis of more complex pharmaceutical candidates. The bromo and chloro substituents provide reactive handles for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this key intermediate, intended for researchers and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to a key precursor: a di-halogenated 2,3-diaminopyridine. The imidazole ring can be constructed in a final cyclization step from this ortho-diamine. This strategy is advantageous as it allows for the introduction of the halogen atoms on the pyridine ring at an earlier stage, simplifying the final synthetic steps.

G Target This compound Intermediate 5-Bromo-6-chloropyridine-2,3-diamine Target->Intermediate Imidazole Ring Formation Reagent One-carbon source (e.g., Formic Acid) Intermediate->Reagent G cluster_0 Imidazole Ring Formation A 5-Bromo-6-chloropyridine-2,3-diamine B Formamide Intermediate A->B + HCOOH - H2O C Tetrahedral Intermediate B->C Intramolecular Cyclization D This compound C->D - H2O

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of the imidazo[4,5-b]pyridine scaffold, a known "privileged structure" in medicinal chemistry due to its resemblance to endogenous purines, this molecule serves as a versatile and crucial building block for the synthesis of novel therapeutic agents.[1][2] Its utility is derived from the strategic placement of bromo and chloro substituents, which act as orthogonal synthetic handles for a variety of cross-coupling and substitution reactions. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. The content is structured to deliver not just data, but a field-proven perspective on why these properties are critical for its effective application in research and development.

Introduction and Strategic Importance

The imidazo[4,5-b]pyridine core is a cornerstone in modern drug discovery, forming the backbone of compounds investigated for anti-inflammatory, anticancer, antiviral, and antibacterial activities.[2][3] The fusion of an imidazole ring with a pyridine moiety creates a system with unique electronic and steric properties, capable of engaging with a wide array of biological targets.[2][4]

This compound emerges as a particularly valuable intermediate. The presence of two distinct halogens on the pyridine ring allows for selective and sequential chemical modifications. This differential reactivity is a key strategic advantage, enabling chemists to build molecular complexity in a controlled manner, making it an ideal starting material for constructing diverse chemical libraries aimed at lead discovery and optimization.[1][5] This guide will dissect the fundamental properties that underpin its stability, reactivity, and suitability for advanced synthetic applications.

Chemical Identity and Structural Framework

Accurate identification is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 83472-62-2[6][7][8]
Molecular Formula C₆H₃BrClN₃[6][9]
Molecular Weight 232.47 g/mol [9][10]
IUPAC Name This compound[9]
SMILES ClC1=C2/N=C\NC2=NC=C1Br[9]
InChI Key YZFMFJGMTUIRCK-UHFFFAOYSA-N[11]

The structure features a fused bicyclic system. It is important to recognize the potential for tautomerism in the imidazole ring, with the proton capable of residing on different nitrogen atoms. The "3H" designation in the name specifies the tautomeric form as depicted below.

Caption: Structure of this compound.

Core Physicochemical Properties

A molecule's behavior in both chemical reactions and biological systems is dictated by its physical properties. While some specific experimental values for this compound are not widely published, we present the known data and outline authoritative protocols for their determination.

PropertyValue / StatusSignificance in Drug Development
Physical Form Solid[11]
Melting Point Data not publicly availableA primary indicator of purity; a sharp range is desired.
Boiling Point Data not publicly availableNot typically relevant; likely to decompose upon heating.
Solubility Data not publicly availableCritical for reaction solvent selection and biological assay viability.
Melting Point: A Critical Purity Checkpoint

Expertise & Causality: The melting point is more than a physical constant; it is a rapid and cost-effective method to gauge the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing the melting process to occur over a broader and lower temperature range. For a synthetic intermediate, confirming a sharp, consistent melting point after purification is a non-negotiable quality control step before committing the material to a lengthy and expensive synthetic route.

Protocol: Melting Point Determination via Capillary Method

  • Sample Preparation: Finely grind a small amount of the dry compound.

  • Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound should exhibit a range of ≤ 2 °C.

Solubility Profile: The Gateway to Application

Expertise & Causality: Solubility dictates the utility of a compound. In synthesis, it determines the choice of reaction solvents and purification methods. In drug discovery, aqueous solubility is a primary determinant of oral bioavailability and the feasibility of developing intravenous formulations. The structure of this compound, with its polar N-H and nitrogen atoms, suggests potential solubility in polar organic solvents, while its halogenated aromatic character points to solubility in less polar organics. Its aqueous solubility is expected to be low but highly pH-dependent due to its acidic and basic centers.

Protocol: Kinetic Solubility Assessment via Shake-Flask Method This protocol provides a standardized approach to measuring the solubility of a compound in various solvents, which is essential for establishing reproducible experimental conditions.

Caption: Workflow for experimental solubility determination.

Acidity, Basicity, and Chemical Stability

pKa: The Driver of Ionization

Expertise & Causality: The pKa values of a molecule are fundamental to understanding its behavior in a biological environment. They define the extent of ionization at a given pH, which directly influences solubility, cell membrane permeability (LogD), and the ability to form ionic interactions with protein targets. This compound possesses two key ionizable centers:

  • The Pyridine Nitrogen: Expected to be basic (pKa ~2-4), becoming protonated (cationic) at acidic pH.

  • The Imidazole N-H Proton: Expected to be weakly acidic (pKa ~12-14), becoming deprotonated (anionic) only at very high pH.

Protocol: pKa Determination by UV-Metric Method This method is ideal for compounds with a chromophore whose UV-Vis absorbance spectrum changes with ionization state.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution: Create a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%).

  • Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change is maximal) versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Chemical Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure experimental reproducibility.

  • Recommended Storage: Commercial suppliers suggest storage conditions ranging from room temperature to 2-8°C.[5][9][11] For long-term viability, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light is the most prudent approach.[5]

  • Stability: While detailed degradation studies are not publicly available, heterocyclic compounds can be sensitive to strong acids, bases, and oxidizing agents.[12] It is recommended to use the compound promptly after opening and to avoid repeated freeze-thaw cycles if in solution.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a mandatory step before its use. A multi-technique approach provides the highest level of confidence.

Caption: A standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the two protons on the bicyclic system, in addition to a broader signal for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

  • ¹³C NMR: The spectrum should display six unique signals for the six carbon atoms in the core structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight. A key confirmatory feature for this compound is its unique isotopic distribution pattern, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. The resulting M, M+2, and M+4 peaks provide a definitive fingerprint for the presence of one bromine and one chlorine atom.

Chromatographic Purity (HPLC)

Expertise & Causality: While NMR and MS confirm the structure, they are not ideal for quantifying minor impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing purity. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area under the peak for the main compound, as a percentage of the total peak area, provides a quantitative measure of its purity.

Protocol: Purity Assessment by RP-HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Integrate all peaks and calculate the area percent of the main peak. A purity of >95% is typically required for research applications.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

  • GHS Hazard Classification: The compound is classified with the signal word "Warning".[11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[12]

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties make it an enabling tool for medicinal chemistry and materials science. Its solid form, coupled with the differential reactivity of its halogen substituents, provides a stable and versatile platform for molecular design. While key experimental data such as melting point and solubility are not yet widely disseminated, the standardized protocols outlined in this guide provide a clear pathway for researchers to perform this essential characterization. A thorough understanding and application of these principles will ensure the reliable and effective use of this compound in the pursuit of scientific innovation.

References

Spectroscopic Profile of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, structurally analogous to purines, which allows its derivatives to interact with a wide range of biological targets.[1][2] This core is present in compounds investigated for various therapeutic applications, including as kinase inhibitors for anticancer therapy and as antimicrobial agents.[2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. Halogens can influence metabolic stability, membrane permeability, and binding affinity to target proteins through halogen bonding and other interactions.

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical research.[4] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel drug candidates. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and theoretical principles to provide a robust predictive profile for researchers in the field.

Molecular Structure and Isomerism

This compound can exist in different tautomeric forms. The proton on the imidazole ring can reside on either of the nitrogen atoms. Throughout this guide, the 3H-tautomer is considered as a likely stable form, but researchers should be aware of the potential for tautomerism, which can influence spectroscopic data.

Caption: Key properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of substituted imidazo[4,5-b]pyridines reported in the scientific literature.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the protons on the imidazole and pyridine rings, and a broad signal for the N-H proton of the imidazole.

  • H-2 (imidazole proton): This proton is expected to appear as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm . Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

  • H-5 (pyridine proton): This proton will also be a singlet due to the absence of adjacent protons. The presence of the electron-withdrawing bromine and chlorine atoms on the pyridine ring will deshield this proton, leading to a downfield chemical shift, anticipated in the range of δ 8.2 to 8.7 ppm .

  • N-H (imidazole proton): The N-H proton of the imidazole ring will likely appear as a broad singlet at a variable chemical shift, typically between δ 12.0 and 14.0 ppm , and its signal may be exchangeable with D₂O.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-28.0 - 8.5s
H-58.2 - 8.7s
N-H12.0 - 14.0br s
Predicted ¹H NMR data for this compound.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples may be necessary.

Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3a130 - 135
C-5140 - 145
C-6115 - 120
C-7125 - 130
C-7a148 - 153
Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A spectral width of 0-15 ppm is appropriate.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A spectral width of 0-160 ppm is suitable. Longer acquisition times will be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR: For unambiguous assignment of proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra dissolve->nmr_acq process Process and Analyze Spectra nmr_acq->process assign Assign Signals and Elucidate Structure process->assign

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch3100 - 3000Medium, Broad
Aromatic C-H stretch3000 - 2900Medium
C=N and C=C stretching1650 - 1450Medium to Strong
C-Cl stretch800 - 600Strong
C-Br stretch700 - 500Strong
Predicted IR absorption bands for this compound.

The broad N-H stretching band is a characteristic feature of the imidazole ring. The aromatic C-H stretching vibrations will appear at higher wavenumbers than aliphatic C-H stretches. The region between 1650 and 1450 cm⁻¹ will contain a series of bands due to the stretching vibrations of the C=N and C=C bonds within the fused ring system. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be dominated by the C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Expected Molecular Ion Peak

The molecular formula of the compound is C₆H₃BrClN₃. The isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) will lead to a complex molecular ion cluster. The most abundant peaks will be:

  • [M]⁺ (C₆H₃⁷⁹Br³⁵ClN₃): m/z = 230.9

  • [M+2]⁺ (C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃): m/z = 232.9

  • [M+4]⁺ (C₆H₃⁸¹Br³⁷ClN₃): m/z = 234.9

The relative intensities of these peaks will provide a definitive signature for the presence of one bromine and one chlorine atom.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms and the cleavage of the heterocyclic rings.

fragmentation_pathway M [M]⁺ m/z 231/233/235 M_minus_Br [M-Br]⁺ m/z 152/154 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z 196/198 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺ m/z 204/206/208 M->M_minus_HCN - HCN

Caption: A simplified predicted fragmentation pathway.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working with this important synthetic intermediate. Experimental verification of these predictions will be crucial for the definitive characterization of this molecule. The methodologies and interpretative frameworks discussed are intended to empower scientists in their pursuit of novel therapeutics derived from the versatile imidazo[4,5-b]pyridine scaffold.

References

biological activity of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Derivatives

Executive Summary

The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, represents a "privileged" heterocyclic system in medicinal chemistry due to its wide range of biological activities.[1][2] This technical guide focuses on a specific, highly functionalized subclass: This compound derivatives . The strategic placement of bromo and chloro substituents on the pyridine ring significantly enhances the therapeutic potential of this core structure, leading to potent biological effects. This document provides an in-depth exploration of the synthesis, anticancer, and antimicrobial activities of these compounds. It details the underlying mechanisms of action, particularly the inhibition of Cyclin-Dependent Kinase 9 (CDK9), and offers validated, step-by-step experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

The Imidazo[4,5-b]pyridine Scaffold: A Versatile Core in Drug Discovery

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are heterocyclic compounds where a nitrogen atom in the purine ring system is replaced by a carbon atom. This structural modification provides a versatile scaffold that can interact with a wide array of biological targets, including kinases, polymerases, and other enzymes, often by mimicking natural purine ligands.[1] The utility of this scaffold is demonstrated by its presence in numerous molecules exhibiting antiviral, antifungal, antibacterial, and antiproliferative activities.[1]

The introduction of halogen atoms, specifically bromine and chlorine, onto the pyridine ring is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogens can influence:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Metabolic Stability: Blocking sites of metabolic oxidation.

  • Binding Affinity: Forming halogen bonds and other non-covalent interactions within a target's active site.

Studies have consistently shown that the substitution of the pyridine nucleus with bromine, in particular, can markedly increase the antiproliferative activity of imidazo[4,5-b]pyridine derivatives.[3] The 6-Bromo-7-chloro substitution pattern thus serves as a potent starting point for developing highly active compounds.

Synthetic Strategies for this compound Derivatives

The synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation and cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[4] For derivatives of the 6-Bromo-7-chloro scaffold, a common approach involves the reaction of a corresponding diamine precursor with various aldehydes, often facilitated by an oxidizing agent or catalyst. Microwave-assisted synthesis has emerged as a superior method, offering reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[5]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Analysis A 6-Bromo-7-chloro-pyridine-2,3-diamine C Condensation & Oxidative Cyclization A->C B Substituted Aldehyde (R-CHO) B->C D Column Chromatography C->D Crude Product E Characterization (NMR, MS, IR) D->E Purified Product F Final Derivative: 6-Bromo-7-chloro-2-(R)-3H-imidazo[4,5-b]pyridine E->F

Caption: General workflow for synthesizing 2-substituted this compound derivatives.

Detailed Protocol: Microwave-Assisted Synthesis of a 2-Aryl Derivative

This protocol describes a general method for synthesizing a 2-aryl-6-bromo-3H-imidazo[4,5-b]pyridine derivative, adapted from established procedures.[5]

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 6-bromo-2,3-diaminopyridine (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: If necessary, purify the crude product further using column chromatography on silica gel, typically with an ethyl acetate/hexane solvent system.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods:

    • ¹H NMR & ¹³C NMR: To determine the chemical structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR: To identify key functional groups (e.g., N-H, C=N).

Causality Insight: The use of microwave irradiation accelerates the reaction rate by efficiently and uniformly heating the polar solvent and reactants, which significantly reduces the time required for the condensation and subsequent oxidative cyclization steps compared to conventional refluxing.

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents.[6] The 6-bromo-7-chloro substitution pattern is particularly effective, with several derivatives showing potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7, BT-474) and colon (HCT116, SW620) carcinomas.[3][5][6]

Comparative Antiproliferative Activity

The efficacy of these compounds is often comparable to or exceeds that of standard chemotherapeutic agents in in-vitro assays.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 3h (2-(4-methoxyphenyl))MCF-7 (Breast)Prominent Activity[5]
Derivative 3j (2-(4-nitrophenyl))BT-474 (Breast)Prominent Activity[5]
Derivative 8 (2-(4-cyanophenyl))HeLa (Cervical)3.2[3]
Derivative 8 (2-(4-cyanophenyl))SW620 (Colon)1.8[3]
Derivative 10 (bromo-substituted, amidino)SW620 (Colon)0.4[3]
Compound IX (imidazo[4,5-b]pyridine)MCF-7 (Breast)0.85[6]
Compound VIII (imidazo[4,5-b]pyridine)HCT116 (Colon)1.12[6]
Doxorubicin (Standard)MCF-7 (Breast)~1.65[6]
Specific IC₅₀ values were not provided in the source, but activity was highlighted as "prominent".
Mechanism of Action: Inhibition of CDK9-Mediated Transcription

A primary mechanism underlying the anticancer effect of these derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9, in complex with Cyclin T, is a crucial component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for the transition from transcription initiation to productive elongation.

Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and Myc. By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives block the transcription of these survival genes, leading to a rapid decrease in their protein levels and subsequently triggering apoptosis (programmed cell death).[6]

CDK9_Pathway cluster_0 Normal Transcription Elongation cluster_1 Inhibition by Derivative CDK9 CDK9 / Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., Mcl-1, Myc) RNAPII->Transcription Elongates DNA DNA Template Survival Cell Survival & Proliferation Transcription->Survival Derivative 6-Bromo-7-chloro- imidazo[4,5-b]pyridine Derivative Blocked_CDK9 CDK9 / Cyclin T Derivative->Blocked_CDK9 Inhibits Blocked_RNAPII RNA Polymerase II Blocked_CDK9->Blocked_RNAPII Phosphorylation Prevented Blocked_Transcription Transcription Blocked Blocked_RNAPII->Blocked_Transcription Elongation Fails Apoptosis Apoptosis Blocked_Transcription->Apoptosis

Caption: Inhibition of the CDK9 signaling pathway by this compound derivatives.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, certain 6-bromo-3H-imidazo[4,5-b]pyridine derivatives have demonstrated notable antimicrobial and antiviral activity.[3][5]

  • Antibacterial and Antifungal Activity: Specific derivatives have shown prominent activity against various bacterial and fungal strains. For instance, compounds with particular substitutions at the 2-position have displayed both antibacterial and antifungal properties.[5] This dual activity makes them interesting candidates for developing broad-spectrum anti-infective agents.

  • Antiviral Activity: Select bromo-substituted derivatives have also shown moderate but selective activity against viruses such as the respiratory syncytial virus (RSV).[3]

These findings suggest that the this compound scaffold can be optimized for different therapeutic indications through careful selection of substituents.

Key Experimental Protocols for Biological Evaluation

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Trustworthiness Insight: This assay is self-validating as it directly measures metabolic activity, a hallmark of cell viability. The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the reliability of the results.

Protocol 2: Western Blot Analysis for CDK9 Pathway Modulation

This protocol is used to confirm that the compound's cytotoxic effect is mediated through the inhibition of the CDK9 pathway.[6]

  • Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNAP II (Ser2), total RNAP II, Mcl-1, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. A decrease in the phospho-RNAP II and Mcl-1 signals relative to the total RNAP II and loading control confirms CDK9 inhibition.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with potent and versatile biological activities. Their demonstrated efficacy as anticancer agents, primarily through the targeted inhibition of the CDK9 transcription pathway, positions them as valuable leads for oncological drug development. Furthermore, their documented antimicrobial and antiviral properties warrant further investigation for applications in infectious diseases.

Future research should focus on:

  • Lead Optimization: Expanding the chemical library through further substitutions to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising derivatives in animal models of cancer and infectious disease to assess their efficacy and safety profiles.

  • Target Deconvolution: Exploring other potential molecular targets to fully understand the polypharmacology of this scaffold.

The robust synthetic routes and clear mechanistic understanding outlined in this guide provide a solid foundation for scientists to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic.

References

Unlocking the Therapeutic Potential of Imidazo[4,5-b]pyridines: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold, a structural isostere of natural purines, represents a "privileged" framework in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the key therapeutic targets modulated by imidazo[4,5-b]pyridine derivatives, offering a technical resource for researchers engaged in drug discovery. We will delve into the mechanistic rationale behind these targets, present validated experimental protocols for their investigation, and synthesize structure-activity relationship (SAR) insights to guide future development.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The structural similarity between the imidazo[4,5-b]pyridine core and endogenous purines enables these compounds to function as versatile competitors in numerous biological pathways.[3][4] This mimicry has been successfully exploited to design molecules that modulate enzymes, receptors, and signaling proteins with high affinity and specificity. The therapeutic landscape for these compounds is remarkably broad, spanning oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][5][6] This guide will systematically dissect these areas, focusing on the validated molecular targets that form the basis of their pharmacological activity.

Key Therapeutic Areas and Molecular Targets

The therapeutic applications of imidazo[4,5-b]pyridines are best understood by examining their targets within specific disease contexts.

Oncology: Targeting Uncontrolled Cell Proliferation

Cancer remains a primary focus for the development of imidazo[4,5-b]pyridine derivatives, largely due to their efficacy as kinase inhibitors.[1]

A. Protein Kinase Inhibition

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold has proven to be an exceptional platform for designing potent kinase inhibitors.

  • Aurora Kinases (A, B, C): These serine/threonine kinases are essential for proper mitotic progression, including spindle formation and chromosome segregation.[4] Their overexpression is linked to various cancers, making them prime therapeutic targets.[4] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[4][7] One such compound, CCT137690, is a highly bioavailable oral inhibitor that has demonstrated efficacy in colon carcinoma xenograft models.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical for cell cycle regulation, and their inhibition is a validated anticancer strategy. Novel imidazo[4,5-b]pyridine compounds have shown significant inhibitory potential against CDK9, a kinase involved in transcriptional regulation, with IC50 values in the sub-micromolar range.[8]

  • Tropomyosin Receptor Kinases (Trk): The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are implicated in the growth and survival of various tumors.[9] Potent imidazo[4,5-b]pyridine-based TrkA inhibitors with subnanomolar cellular potencies have been discovered, demonstrating antitumor effects in mouse allograft models.[9]

  • p21-Activated Kinase 4 (PAK4): PAK4 plays a role in cytoskeletal organization, cell motility, and oncogenic transformation.[10] An imidazo[4,5-b]pyridine-based inhibitor, KY-04045, was identified that binds to the PAK4 hinge loop, serving as a foundational scaffold for developing more potent inhibitors to target cancer metastasis.[10]

Below is a simplified diagram illustrating the central role of these kinases in promoting cancer cell proliferation and survival, highlighting them as key intervention points.

Kinase_Signaling_in_Cancer cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_cellular_response Cellular Response GF Growth Factor TrkA TrkA GF->TrkA Activates PAK4 PAK4 TrkA->PAK4 Signal Transduction CDK9 CDK9 Proliferation Proliferation & Survival CDK9->Proliferation Drives Transcription AuroraK Aurora Kinases Mitosis Mitosis AuroraK->Mitosis Regulates Metastasis Metastasis PAK4->Metastasis

Caption: Key kinase targets of imidazo[4,5-b]pyridines in cancer signaling.

B. Other Anticancer Targets

Beyond kinase inhibition, these compounds exhibit cytotoxicity through various other mechanisms. Several derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (K-562).[11][12] Some compounds are believed to function by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutics.[13]

Compound Class/ExampleTarget(s)Representative IC50Cancer Model(s)Reference
CCT137690Aurora Kinase A/B/C15-25 nMColon Carcinoma (SW620)[7]
Disubstituted DerivativesTrkASubnanomolarTrkA-driven allograft[9]
Phenyl-substituted SeriesCDK90.63-1.32 µMBreast (MCF-7), Colon (HCT116)[8]
2,3-Diaryl DerivativesCOX-29.2 µMLeukemia (K562)[12]
2,6-Diphenyl DerivativesGeneral Antiproliferative1.45-4.25 µMPancreatic, Leukemia, Lymphoma[14]
Neurodegenerative and Psychiatric Disorders

The ability of imidazo[4,5-b]pyridines to cross the blood-brain barrier makes them attractive candidates for CNS disorders.[15][16]

  • Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in brain regions crucial for cognition and motor control. Its inhibition increases levels of cAMP and cGMP, offering a therapeutic strategy for psychosis and neurodegenerative conditions like Parkinson's and Alzheimer's disease.[17] Novel imidazo[4,5-b]pyridines have been discovered as potent and selective PDE10A inhibitors with nanomolar activity.[17]

  • Bromodomain and Extra-Terminal (BET) Proteins: BET proteins are epigenetic readers that regulate gene expression. BET inhibition has emerged as a strategy for reducing neuroinflammation. A potent and selective imidazo[4,5-b]pyridine-based BET inhibitor, DDO-8926, was shown to alleviate mechanical hypersensitivity in mouse models of neuropathic pain by suppressing pro-inflammatory cytokines.[18]

  • Other CNS Targets: The broader class of imidazopyridines are known to modulate GABA-A receptors, a key target for anticonvulsant and sedative-hypnotic drugs.[3][4] Other potential targets in this space include enzymes like LRRK2 (Parkinson's disease) and secretases (Alzheimer's disease).[16]

Infectious and Parasitic Diseases

The purine-like structure of imidazo[4,5-b]pyridines makes them ideal for disrupting the metabolic pathways of pathogens.

  • Antiviral Targets: Certain derivatives have shown activity against a range of RNA and DNA viruses.[2][13] For related isomers, the viral RNA-dependent RNA polymerase has been identified as a key target, presenting a viable mechanism for imidazo[4,5-b]pyridines as well.[4][19] Some compounds have demonstrated selective activity against Respiratory Syncytial Virus (RSV).[2]

  • Antibacterial/Antituberculous Targets: Hydrophobicity has been identified as a key factor for the activity of imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis.[20] This allows for the rational design of more potent antitubercular agents.

  • Antiparasitic Targets: African trypanosomiasis, a fatal disease caused by Trypanosoma brucei, can be targeted with these compounds.[4] Specific derivatives inhibit the parasite's methionyl-tRNA synthetase, an essential enzyme for protein synthesis, with excellent potency (IC50 < 50 nM).[4]

Inflammatory Diseases

Imidazo[4,5-b]pyridines have been investigated as anti-inflammatory agents through the modulation of several key targets.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Diaryl-substituted imidazo[4,5-b]pyridines have been developed that show selective inhibitory activity against COX-2, which is desirable for reducing inflammation while minimizing gastrointestinal side effects.[12]

  • Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS during an inflammatory response can lead to tissue damage. Selective iNOS inhibitors are therefore of significant therapeutic interest. Imidazo[4,5-b]pyridines have been identified with high selectivity for iNOS over other isoforms.[4]

  • Cytokine Modulation: Compounds have been studied for their ability to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in conditions such as retinal ischemia and obesity-related inflammation.[4]

Experimental Protocols for Target Validation and Screening

Advancing an imidazo[4,5-b]pyridine from a hit to a lead compound requires robust and reproducible assays. Here, we provide validated, step-by-step protocols for common assays used in the field.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a target kinase. The assay relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in the appropriate Kinase Buffer.

    • Prepare a 4X Tracer solution in the same buffer.

    • Prepare a serial dilution of the imidazo[4,5-b]pyridine test compound, typically starting from 100 µM. Use DMSO for initial stock and dilute in buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X Tracer solution to all wells.

    • Add 5 µL of the 4X Kinase/Antibody solution to initiate the reaction.

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min) to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Set Emission filters to 665 nm and 615 nm. Set Excitation to 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Causality and Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls validates each assay plate. A decrease in the FRET signal (Emission Ratio) is directly proportional to the displacement of the tracer by the test compound, providing a quantitative measure of binding affinity.

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Methodology:

  • Cell Seeding:

    • Trypsinize and count cancer cells (e.g., MCF-7, HCT-116).

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration and fit the curve to determine the GI50/IC50 value.

The following diagram illustrates a typical screening workflow for identifying and validating potential therapeutic compounds.

Screening_Workflow Compound_Library Imidazo[4,5-b]pyridine Library Primary_Screen Primary Screen (e.g., Kinase Binding Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Cellular_Assay Secondary Screen (e.g., Cell Proliferation) Dose_Response->Cellular_Assay Hit_Confirmation->Compound_Library No Hit_Confirmation->Dose_Response Yes ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Validate 'Leads' Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A standard drug discovery workflow for imidazo[4,5-b]pyridines.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, with a proven track record of modulating therapeutically relevant targets across a spectrum of diseases. Its success stems from its purine-like structure, which provides a versatile template for designing specific and potent inhibitors. The primary targets remain protein kinases in oncology, but expanding research in neuroinflammation, infectious diseases, and metabolic disorders continues to uncover new potential.

Future efforts should focus on leveraging computational chemistry and structure-based design to improve selectivity, particularly among kinase family members, to minimize off-target effects. Furthermore, exploring novel delivery systems and prodrug strategies could enhance the pharmacokinetic profiles of these compounds, translating their potent in vitro activity into in vivo efficacy. The continued exploration of this remarkable scaffold promises to yield the next generation of targeted therapies.

References

The Ascendance of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine core, a fascinating heterocyclic system and a bioisostere of natural purines, has carved a significant niche in the landscape of medicinal chemistry. Termed 1-deazapurine, its structural resemblance to the building blocks of nucleic acids has made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[4,5-b]pyridine compounds, intended for researchers, scientists, and professionals in drug development. We will traverse the seminal moments of its first synthesis, delve into the key synthetic methodologies that have shaped its accessibility, and illuminate its journey from a chemical curiosity to a privileged scaffold in modern pharmacology. This guide will offer not just a historical narrative, but also practical, field-proven insights into the synthesis and application of this remarkable compound class.

The Genesis of a Scaffold: Discovery and Early History

The story of the imidazo[4,5-b]pyridine scaffold is intrinsically linked to the burgeoning field of antimetabolite research in the mid-20th century. The quest for compounds that could interfere with the metabolic pathways of cancer cells led scientists to explore analogues of purines, the essential components of DNA and RNA.

The first documented synthesis of a derivative of the imidazo[4,5-b]pyridine ring system, specifically 1-deazaguanine, was reported by Markees and Kidder in 1956 . This pioneering work was closely followed by a similar synthetic approach published by Gorton and Shive in 1957 [1]. These early syntheses were not merely academic exercises; they were driven by the hypothesis that replacing the N-1 nitrogen of guanine with a carbon atom would create a potent antimetabolit.

These initial forays into the world of 1-deazapurines laid the crucial groundwork for what would become a vast and fruitful area of research. The early focus on anticancer agents gradually expanded as the unique chemical properties and biological activities of the imidazo[4,5-b]pyridine core were further elucidated.

Foundational Synthetic Strategies: Building the Core

The versatility of the imidazo[4,5-b]pyridine scaffold is a direct consequence of the robust and adaptable synthetic routes developed over decades. At the heart of most of these syntheses lies a critical precursor: 2,3-diaminopyridine .

The Gateway Intermediate: Synthesis of 2,3-Diaminopyridine

The efficient preparation of 2,3-diaminopyridine is paramount for the synthesis of the imidazo[4,5-b]pyridine core. Historically, and in many contemporary applications, a multi-step sequence starting from the readily available 2-aminopyridine is employed. A common pathway involves:

  • Nitration of 2-Aminopyridine: The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. However, direct nitration can lead to a mixture of isomers. A more controlled approach often involves the initial protection of the amino group or the use of specific nitrating agents to favor substitution at the 3-position. A mixture of nitric acid and sulfuric acid is a common reagent for this transformation[2][3].

  • Reduction of the Nitro Group: The resulting 2-amino-3-nitropyridine is then reduced to afford 2,3-diaminopyridine. A variety of reducing agents can be employed for this purpose, including:

    • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

    • Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl)[1][4].

    • Other Reducing Agents: Including sodium dithionite (Na₂S₂O₄).

Experimental Protocol: A Representative Synthesis of 2,3-Diaminopyridine from 2-Amino-3-nitropyridine

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitropyridine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Step 2: Addition of Reducing Agent

    • To the stirred suspension, add a portion-wise excess of a reducing agent like iron powder.

  • Step 3: Acidification and Reflux

    • Carefully add a catalytic amount of an acid, such as concentrated hydrochloric acid, to initiate the reduction.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Isolation

    • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the solid iron residues.

    • Neutralize the filtrate with a base, such as sodium carbonate or ammonium hydroxide, to precipitate the 2,3-diaminopyridine.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired 2,3-diaminopyridine.

Forging the Fused Ring: The Phillips Condensation and Related Cyclizations

With 2,3-diaminopyridine in hand, the construction of the fused imidazole ring is typically achieved through a condensation reaction with a one-carbon electrophile. The Phillips condensation , a classical method for benzimidazole synthesis, is directly analogous and widely applied here[4][5][6][7]. This reaction involves the condensation of an ortho-diamine with a carboxylic acid or its derivative under acidic conditions.

Mechanism of the Phillips Condensation:

  • Initial Acylation: One of the amino groups of 2,3-diaminopyridine attacks the carbonyl carbon of the carboxylic acid (or its activated form) to form an N-acyl intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to a tetrahedral intermediate.

  • Dehydration: Subsequent elimination of a molecule of water results in the formation of the aromatic imidazo[4,5-b]pyridine ring system.

A variety of reagents can be used to provide the bridging carbon atom, leading to diverse substitutions at the 2-position of the final product:

  • Carboxylic Acids: Reaction with a carboxylic acid in the presence of a strong acid like polyphosphoric acid (PPA) or under high-temperature conditions.

  • Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent to facilitate the aromatization of the initially formed dihydro-imidazo[4,5-b]pyridine intermediate.

  • Orthoesters: Use of orthoesters, such as triethyl orthoformate, provides a straightforward route to 2-unsubstituted or 2-alkyl/aryl substituted imidazo[4,5-b]pyridines.

Experimental Protocol: Phillips Condensation for 2-Substituted Imidazo[4,5-b]pyridines

  • Step 1: Reaction Setup

    • In a reaction vessel, combine 2,3-diaminopyridine and the desired carboxylic acid (typically 1.1 to 1.5 equivalents).

  • Step 2: Addition of Condensing Agent

    • Add a dehydrating/condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Step 3: Heating

    • Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours, monitoring the reaction by TLC.

  • Step 4: Work-up and Isolation

    • Carefully pour the hot reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the product precipitates.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography.

A Scaffold for a Multitude of Targets: The Medicinal Chemistry Saga

The true significance of the imidazo[4,5-b]pyridine core lies in its remarkable versatility as a pharmacophore. Its ability to engage with a wide range of biological targets has led to the development of numerous compounds with therapeutic potential across various disease areas.

Notable Imidazo[4,5-b]pyridine-Based Compounds

The following table summarizes some of the key classes of imidazo[4,5-b]pyridine derivatives and their biological targets, highlighting the broad applicability of this scaffold.

Compound Class/ExampleBiological Target(s)Therapeutic AreaKey Insights
BET Inhibitors Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4)Oncology, Inflammation, Neuropathic PainThese compounds competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and downregulating the expression of key oncogenes like MYC.[8][9]
PAK4 Inhibitors p21-Activated Kinase 4 (PAK4)OncologyPAK4 is a serine/threonine kinase involved in cell motility, proliferation, and survival. Imidazo[4,5-b]pyridine-based inhibitors have been developed to target this kinase, which is often overexpressed in various cancers.[5][10][11]
Aurora Kinase Inhibitors Aurora Kinases (A, B, C)OncologyAurora kinases are crucial for cell cycle regulation, particularly during mitosis. Inhibitors based on the imidazo[4,5-b]pyridine scaffold have shown potent and selective activity against these kinases.[12][13][14]
Mitochondrial Uncouplers Mitochondrial Inner MembraneMetabolic Diseases (e.g., MASH)These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling oxidative phosphorylation from ATP synthesis. This can have therapeutic benefits in metabolic disorders.[10][15][16]
Visualizing the Mechanism: Signaling Pathways

To appreciate the impact of imidazo[4,5-b]pyridine compounds, it is essential to visualize their influence on cellular signaling pathways.

BET Inhibition and Downstream Effects

BET inhibitors, by displacing BRD4 from acetylated histones, prevent the recruitment of the transcriptional machinery to the promoters and enhancers of key genes, most notably the MYC oncogene. This leads to a reduction in MYC expression and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.

BET_Inhibition_Pathway BET_Inhibitor Imidazo[4,5-b]pyridine BET Inhibitor BRD4 BRD4 BET_Inhibitor->BRD4 Inhibits Binding Cell_Cycle_Progression Cell Cycle Progression BET_Inhibitor->Cell_Cycle_Progression Inhibits Apoptosis Apoptosis BET_Inhibitor->Apoptosis Acetylated_Histones Acetylated Histones (Chromatin) BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein MYC_Protein->Cell_Cycle_Progression Promotes

Caption: BET inhibitor mechanism of action.

PAK4 Inhibition and Cellular Consequences

Inhibition of PAK4 by imidazo[4,5-b]pyridine derivatives can disrupt several downstream signaling pathways that are critical for cancer cell survival and metastasis. This includes the modulation of pathways involved in cytoskeletal dynamics, cell adhesion, and proliferation.

PAK4_Inhibition_Pathway PAK4_Inhibitor Imidazo[4,5-b]pyridine PAK4 Inhibitor PAK4 PAK4 PAK4_Inhibitor->PAK4 Inhibits Cell_Motility Cell Motility & Metastasis PAK4_Inhibitor->Cell_Motility Reduces Cell_Proliferation Cell Proliferation PAK4_Inhibitor->Cell_Proliferation Inhibits Apoptosis Apoptosis PAK4_Inhibitor->Apoptosis Promotes Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK4->Cytoskeletal_Rearrangement Proliferation_Pathways Proliferation Pathways (e.g., β-catenin) PAK4->Proliferation_Pathways Survival_Signaling Survival Signaling PAK4->Survival_Signaling Cytoskeletal_Rearrangement->Cell_Motility Proliferation_Pathways->Cell_Proliferation Survival_Signaling->Apoptosis Inhibits

Caption: PAK4 inhibitor cellular effects.

Conclusion and Future Perspectives

From its inception as a purine analogue in the quest for anticancer agents, the imidazo[4,5-b]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of rational drug design and the enduring importance of fundamental synthetic chemistry. The continued exploration of this privileged scaffold, fueled by innovative synthetic methodologies and a deeper understanding of its interactions with a growing number of biological targets, promises a bright future for the development of novel therapeutics. The journey of the imidazo[4,5-b]pyridine ring system is far from over, and it will undoubtedly continue to be a source of inspiration and innovation for drug discovery professionals for years to come.

References

The Strategic Derivatization of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold, analogous to purine, that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and spatially distinct halogen substituents provide a versatile platform for the development of targeted therapeutics. This guide provides an in-depth exploration of the rationale, synthetic strategies, and structure-activity relationships (SAR) associated with the structural analogs of this scaffold. We will delve into the causality behind experimental choices for derivatization at key positions and provide actionable protocols for researchers in drug discovery.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is isosteric to naturally occurring purines, allowing molecules derived from this scaffold to interact with a wide range of biological targets, often by mimicking endogenous ligands.[3] This structural resemblance has led to the discovery of imidazopyridine derivatives with a broad spectrum of pharmacological activities, including kinase inhibition, antiviral, and anticancer effects.[3]

The subject of this guide, this compound (CAS 83472-62-2), presents a particularly attractive starting point for analog development.[4][5][6] The two halogen atoms, bromine at the 6-position and chlorine at the 7-position, offer orthogonal reactivity, enabling selective functionalization through various modern cross-coupling methodologies. This allows for a systematic and combinatorial approach to library synthesis, facilitating the exploration of chemical space around the core.

Rationale for Analog Synthesis: Tuning for Potency and Specificity

The primary motivation for synthesizing analogs of the 6-bromo-7-chloro scaffold is to optimize its interaction with a specific biological target and improve its drug-like properties. The goals typically include:

  • Enhanced Potency: Modifying substituents to achieve stronger binding interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the target protein.

  • Improved Selectivity: Designing analogs that preferentially bind to the desired target over off-targets, thereby reducing potential side effects. For instance, subtle structural changes can exploit differences in the amino acid residues of related kinase active sites.

  • Optimized ADME Properties: Adjusting physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) to ensure the compound can be absorbed, distributed, metabolized, and excreted effectively.

  • Vectorial Exploration of SAR: Systematically probing different regions of the molecule to build a comprehensive structure-activity relationship (SAR) model, which guides further rational design.

Key Strategies for Structural Modification

The this compound core offers several key positions for chemical modification. The differential reactivity of the C-Br and C-Cl bonds is central to many synthetic strategies. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C6 position while leaving the C7-chloro substituent intact for subsequent reactions.

Functionalization at the C6-Bromo Position

The bromine atom at the C6 position is a prime handle for introducing diversity via transition metal-catalyzed cross-coupling reactions.[7]

  • Suzuki-Miyaura Coupling: This is the workhorse reaction for creating C-C bonds. Reacting the scaffold with various aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems. This is often employed to probe for pi-stacking or hydrophobic interactions within a protein's binding pocket.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a wide array of primary and secondary amines. This is crucial for establishing key hydrogen bond donor/acceptor interactions, which are often critical for potency and selectivity.

  • Sonogashira Coupling: This method introduces alkyne functionalities, which can serve as rigid linkers or be further elaborated.

Functionalization at the C7-Chloro Position

The chlorine atom at the C7 position is typically less reactive than the C6-bromo in Pd-catalyzed couplings but is susceptible to nucleophilic aromatic substitution (SNAr) or can be targeted under more forcing cross-coupling conditions after the C6 position has been modified.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fused imidazole and pyridine nitrogen atoms activates the C7 position for attack by nucleophiles. Amines, thiols, and alkoxides can displace the chloride, providing a straightforward route to C7-aminated or ether-linked analogs. This approach is particularly valuable for installing solubilizing groups or moieties that can interact with solvent-exposed regions of a target.

Modification of the Imidazole Ring

The imidazole portion of the scaffold has two nitrogen atoms (N1 and N3) and a carbon at the C2 position, all of which are potential sites for modification.

  • N-Alkylation/Arylation: The 'H' on the imidazole ring can be substituted with a variety of alkyl or aryl groups. This modification can block potential metabolic sites, modulate solubility, and introduce new vectors for exploring the binding pocket.

  • C2-Functionalization: While the starting scaffold is unsubstituted at C2, building blocks can be designed to incorporate substituents at this position prior to the final cyclization that forms the imidazopyridine core.[8]

The following diagram illustrates the general strategic workflow for diversifying the core scaffold.

G A 6-Bromo-7-chloro-3H- imidazo[4,5-b]pyridine B Suzuki / Sonogashira / Buchwald-Hartwig @ C6-Br Position A->B Step 1a C Nucleophilic Aromatic Substitution @ C7-Cl Position A->C Step 1b D N-Alkylation @ Imidazole N-H A->D Step 1c E C6-Functionalized Analog B->E F C7-Functionalized Analog C->F G N-Substituted Analog D->G E->C Step 2 E->D Step 2 H Di- or Tri-substituted Final Compound E->H F->B Step 2 F->H G->B Step 2 G->H

Caption: General workflow for analog synthesis from the core scaffold.

Experimental Protocols & Methodologies

Trustworthy and reproducible protocols are the foundation of successful drug discovery campaigns. The following sections provide detailed, exemplary procedures for key transformations.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the selective coupling of an aryl boronic acid at the C6-bromo position, leaving the C7-chloro position untouched. The higher reactivity of the C-Br bond is exploited under these conditions.

Step-by-Step Methodology:

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-aryl-7-chloro-3H-imidazo[4,5-b]pyridine analog.

Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

This protocol is for displacing the chlorine at C7 with an amine, a common strategy for building kinase inhibitors.[9] This reaction is typically performed on a C6-functionalized intermediate.

Step-by-Step Methodology:

  • In a sealed tube, dissolve the C6-substituted-7-chloro-3H-imidazo[4,5-b]pyridine intermediate (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or n-butanol.

  • Add the desired amine (2.0-3.0 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3.0 eq.).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify further by recrystallization or column chromatography.

Structure-Activity Relationship (SAR): Case Studies

The imidazo[4,5-b]pyridine scaffold has been successfully employed in the development of inhibitors for several target classes, most notably protein kinases.

Case Study: Dual FLT3/Aurora Kinase Inhibitors

Research into inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, targets in acute myeloid leukemia (AML), has utilized the imidazo[4,5-b]pyridine scaffold.[9] A study by Howard et al. provides excellent SAR insights.

Position Modification Impact on Activity Rationale
C2 Small heterocyclic groups (e.g., pyrazole)Potent activityFits into a key hydrophobic pocket and forms hinge-binding interactions.
C6 Small, neutral groups (e.g., -Cl, -Me)Maintained potencyThis region is often solvent-exposed; large groups can be detrimental.
C7 Substituted piperazine moietiesCrucial for FLT3 potencyThe basic nitrogen of the piperazine forms a key salt bridge with an aspartate residue (Asp829 in FLT3).[9]
N3 Unsubstituted (-H)OptimalThe N-H acts as a hydrogen bond donor to the kinase hinge region. Alkylation removes this critical interaction.

This SAR data highlights the importance of vectorial chemistry. The C7-piperazine is essential for FLT3 activity, while the C2-pyrazole is key for general kinase hinge binding.

The following diagram illustrates the key interactions of a dual FLT3/Aurora kinase inhibitor based on this scaffold.

Caption: Key pharmacophoric interactions for kinase inhibition.

Future Directions and Conclusion

The this compound scaffold remains a highly valuable starting point for drug discovery. Its proven success as a "privileged structure" for kinase inhibitors suggests its utility can be expanded to other target classes.[2][3] Future work will likely involve its application in developing covalent inhibitors by incorporating reactive "warheads," or its use in Proteolysis Targeting Chimeras (PROTACs) where it would serve as the warhead to bind the target protein.

References

Methodological & Application

Application Note: The Imidazo[4,5-b]pyridine Scaffold as a Core Moiety for Potent Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors is therefore a cornerstone of modern drug discovery. The imidazo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to the native adenine of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[2][3] This application note details the strategic use of halogenated intermediates, specifically 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine , as a versatile platform for generating diverse chemical libraries. We provide detailed protocols for screening these derivative libraries against target kinases using both high-throughput biochemical assays and secondary cell-based validation methods, with a focus on Aurora kinases as a relevant case study.

Part 1: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

A Bioisostere of Purine

The imidazo[4,5-b]pyridine nucleus is a bioisostere of purine, the core structure of ATP.[4] This inherent structural mimicry provides a strong foundation for designing compounds that can effectively compete with ATP for binding within the highly conserved kinase active site. The nitrogen atoms in the fused ring system can act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region—a common binding motif for effective kinase inhibition.[5]

This compound: A Versatile Chemical Starting Point

The power of this compound lies in its chemically reactive handles. The bromine and chlorine atoms at the C6 and C7 positions are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6] This allows for the systematic and modular introduction of a wide array of chemical substituents, enabling researchers to rapidly generate large libraries of derivatives. This process of "decorating" the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

cluster_0 This compound Scaffold scaffold scaffold label6 C6-Bromo Site: - Suzuki Coupling - Buchwald-Hartwig Amination N6->label6 R¹ Diversification label7 C7-Chloro Site: - Nucleophilic Aromatic Substitution - Further Cross-Coupling N7->label7 R² Diversification

Caption: Derivatization sites on the core scaffold.

Part 2: Principles of Kinase Inhibitor Screening Assays

Screening a library of compounds derived from the imidazo[4,5-b]pyridine scaffold requires robust and scalable assay technologies. The choice of assay depends on the screening stage, from initial high-throughput screening (HTS) to secondary hit validation.[1][7]

  • Biochemical Assays: These assays directly measure the catalytic activity of a purified kinase enzyme. They are ideal for primary HTS due to their simplicity, scalability, and direct measurement of target engagement. Common formats include:

    • Luminescence-Based Assays (e.g., ADP-Glo™): Quantify kinase activity by measuring the amount of ADP produced or ATP consumed.[8][9] The signal is robust and less prone to interference from fluorescent compounds.[10]

    • Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): Use fluorescent probes to detect substrate phosphorylation.[11] Fluorescence Polarization (FP) is particularly useful for measuring the displacement of a fluorescent tracer, making it a homogenous and sensitive method.[12][13]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell. They provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects.[14][15][16] They are critical for validating hits from primary screens.[7] Examples include measuring the phosphorylation of a downstream substrate or assessing the impact on cell proliferation.[17]

G start Compound Library (Imidazo[4,5-b]pyridine Derivatives) primary_screen Primary Screen (HTS) Biochemical Assay start->primary_screen Goal: Identify active compounds luminescence Luminescence Assay (e.g., ADP-Glo™) - Measures ATP/ADP levels - High throughput primary_screen->luminescence fluorescence Fluorescence Assay (e.g., FP, TR-FRET) - Detects phosphorylation - Sensitive primary_screen->fluorescence hits Initial Hits primary_screen->hits Identify potent inhibitors secondary_screen Secondary Screen Hit Validation hits->secondary_screen Goal: Confirm activity & selectivity cell_based Cell-Based Assay - Measures cellular potency - Assesses permeability secondary_screen->cell_based selectivity Selectivity Profiling - Screen against panel of kinases secondary_screen->selectivity validated_hits Validated Lead Compounds secondary_screen->validated_hits Prioritize for lead optimization

Caption: Decision workflow for kinase inhibitor screening.

Part 3: Protocol for Primary HTS using a Luminescent Kinase Assay

This protocol describes a universal, high-throughput method for screening compound libraries using the ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring ADP production.[18][19]

Assay Principle

The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP back to ATP, which is used by an ultra-stable luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the ADP generated and, therefore, to the kinase activity. Inhibitors will result in a lower luminescent signal.[9]

Materials and Reagents
  • Target Kinase (e.g., Aurora-A)

  • Kinase Substrate (e.g., Kemptide)

  • ATP Solution (at 2x the final desired concentration)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • Test Compounds (dissolved in DMSO) and Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Experimental Protocol

Caption: Workflow for the ADP-Glo™ kinase assay.

  • Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice. Prepare the ADP-Glo™ reagents according to the manufacturer's instructions.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2x kinase/substrate solution in Kinase Reaction Buffer to all wells of a 384-well plate.

  • Compound Transfer: Using an acoustic dispenser or pin tool, transfer 25 nL of each test compound from the library source plate to the assay plate. For controls, add DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[19]

  • Initiate Kinase Reaction: Add 2.5 µL of the 2x ATP solution to all wells to start the reaction. The final volume is 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. Optimize this time based on kinase activity to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC₅₀ Values: For active compounds ("hits"), perform a dose-response experiment with serial dilutions of the inhibitor. Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data for a Dose-Response Experiment

Compound Conc. [µM] Raw Luminescence (RLU) % Inhibition
10 15,500 98.2%
3 21,300 91.4%
1 45,800 63.5%
0.3 78,900 24.6%
0.1 95,200 6.1%
0.03 100,500 0.2%
0 (DMSO Control) 100,700 0.0%

| Control Inhibitor | 13,800 | 100.0% |

Part 4: Case Study & Cellular Validation: Targeting Aurora Kinases

Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[20][21][22][23] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[5]

Aurora Kinase Signaling

Aurora-A regulates centrosome maturation and spindle assembly, while Aurora-B is a component of the chromosomal passenger complex that governs chromosome segregation and cytokinesis.[5] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora kinase signaling pathway.

Cellular Phosphorylation Assay

To validate that a hit compound inhibits Aurora kinase activity in a cellular context, a cell-based assay measuring the phosphorylation of a known substrate is essential. For Aurora-B, phosphorylation of Histone H3 at Serine 10 (pHH3) is a well-established biomarker.[23]

Protocol Outline:

  • Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test inhibitor for 2-4 hours.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection: Use a sandwich immunoassay format (e.g., TR-FRET or ELISA) with a pair of antibodies: one that captures total Histone H3 and a second that specifically detects the phosphorylated Ser10 site.

  • Analysis: The signal from the phospho-specific antibody will decrease in a dose-dependent manner with increasing inhibitor concentration, allowing for the calculation of a cellular IC₅₀. This confirms the compound is cell-permeable and active on its intended target.[17]

Table 2: Example Data for Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound ID Target Kinase Biochemical IC₅₀ (nM) Cellular pHH3 IC₅₀ (nM) Reference
Derivative A Aurora-A 42 30 [21][23]
Derivative B Aurora-B 198 148 [21][23]

| CCT241736 | Aurora-A / FLT3 | 7.5 (Kd) | N/A |[23] |

Note: Data is representative and compiled from public sources for illustrative purposes.

Part 5: Troubleshooting Common Issues in Kinase Screening

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - Suboptimal enzyme/ATP concentration.- Reagent instability.- Short reaction time.- Titrate enzyme and ATP to find optimal conditions.- Ensure reagents are prepared fresh or properly stored.- Run a time course to determine the linear range of the reaction.[1]
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Edge effects on the plate.- Use calibrated multichannel pipettes or automated liquid handlers.- Ensure gentle but thorough mixing after reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.
False Positives - Compound inhibits the reporter enzyme (luciferase).- Compound auto-fluorescence or quenching.- Run a counter-screen against the luciferase enzyme in the absence of the kinase.- For fluorescence assays, read the plate before adding enzyme to identify interfering compounds.[24]
Poor Biochemical-to-Cellular Correlation - Low cell permeability of the compound.- Compound is subject to cellular efflux (P-gp pumps).- Compound is rapidly metabolized in cells.- This is a key outcome of the screening cascade. Prioritize compounds with good cellular potency for further optimization.[7]

References

Introduction: The Strategic Value of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective functionalization of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine, a pivotal building block in contemporary chemical research.

This compound is a heteroaromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the imidazo[4,5-b]pyridine core, a scaffold present in numerous biologically active molecules, and the presence of two distinct halogen atoms at the C-6 and C-7 positions. This di-halogenated structure is not a bug, but a feature; it allows for sequential and regioselective functionalization, making it an ideal starting material for building molecular complexity in a controlled manner.[1]

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst to an aryl halide is the first and often rate-determining step in major cross-coupling cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The generally accepted reactivity trend for this step is C–I > C–Br > C–OTf ≫ C–Cl.[2] This reactivity gap provides a reliable chemical handle to selectively functionalize the more labile C-Br bond at the C-6 position, while leaving the more robust C-Cl bond at C-7 untouched for subsequent transformations.

This application note provides detailed protocols for the two most critical transformations of this scaffold: the selective Suzuki-Miyaura C-C bond formation and the selective Buchwald-Hartwig C-N bond formation at the C-6 position.

Compound Specifications and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the title compound.

PropertyValue
CAS Number 83472-62-2[3]
Molecular Formula C₆H₃BrClN₃[3]
Molecular Weight 232.46 g/mol [1]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Store at room temperature in a dry, dark place under an inert atmosphere.[1][5]

Safety & Handling:

  • Hazard Identification: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[5]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

Objective: To achieve a regioselective carbon-carbon bond formation at the C-6 (bromo) position of this compound by leveraging the higher reactivity of the C-Br bond. This protocol leaves the C-7 chloro group available for subsequent synthetic modifications.

Mechanistic Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[2] The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond arises from the lower bond dissociation energy of C-Br compared to C-Cl, which facilitates a faster rate of oxidative addition of the Pd(0) catalyst at that position.[2][7]

Suzuki_Mechanism pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Br)L₂ pd0->complex1 Oxidative Addition reagents Ar-Br (C-6 Position) + Ar'B(OH)₂ complex2 Ar-Pd(II)(Ar')L₂ complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) complex2->product Releases Product center base_node Base (e.g., K₂CO₃, Cs₂CO₃) boronate [Ar'B(OH)₃]⁻

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar dihaloheterocycles.[7][8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst and, if required, the ligand.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio). The use of an aqueous phase is common and often beneficial in Suzuki couplings.[2][11]

  • Degassing: Purge the stirred reaction mixture with a stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C). Stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-7-chloro-3H-imidazo[4,5-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Reaction Conditions

The choice of catalyst, base, and solvent can be optimized for specific arylboronic acids. The following table summarizes commonly employed systems.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Reference
Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.5)Toluene or DME/H₂O85-100[10]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O60-100[11]
PdCl₂(dppf) (5%)-Cs₂CO₃ (2.5)Dioxane/H₂O85-100[8]
Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)1,4-Dioxane70-80[9]

Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position

Objective: To achieve a regioselective carbon-nitrogen bond formation at the C-6 (bromo) position, providing access to a wide range of 6-amino-7-chloro-imidazo[4,5-b]pyridine derivatives, which are valuable scaffolds in drug discovery.

Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine.[3] Similar to the Suzuki reaction, the catalytic cycle is initiated by the oxidative addition of Pd(0) to the aryl halide.[12] The selectivity for the C-6 bromine is again dictated by its greater reactivity compared to the C-7 chlorine. Bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the final reductive elimination step that forms the C-N bond.[13]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Br)L₂ pd0->complex1 Oxidative Addition reagents Ar-Br (C-6 Position) + HNR¹R² amido_complex Ar-Pd(II)(NR¹R²)L₂ complex1->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Aryl Amine) amido_complex->product Releases Product center base_node Base (e.g., NaOtBu) Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand add_solvent Add Degassed Anhydrous Solvent prep_reagents->add_solvent degas Purge/Degas Mixture add_solvent->degas heat Heat & Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its isosteric relationship with natural purines and its prevalence in a wide array of biologically active molecules.[1] Derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide focuses on the 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine intermediate, a versatile building block for creating diverse chemical libraries. The presence of two distinct halogen atoms at the C6 and C7 positions offers opportunities for sequential and regioselective functionalization. We present detailed protocols for two of the most robust and widely applicable derivatization strategies: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These methods provide reliable access to novel C-C and C-N linked analogues, respectively, which are primed for biological evaluation. This document provides the underlying chemical principles, step-by-step protocols, and guidance for applying these derivatives in biological assays.

The Core Scaffold: Properties and Potential

The starting material, this compound (CAS RN: 83472-62-2), is a key intermediate for library synthesis.[4][5] Its utility stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.

  • Reactivity Profile: In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond. This reactivity difference can be exploited to perform sequential, site-selective derivatizations. By carefully selecting catalysts, ligands, and reaction conditions, one can first functionalize the C6 position (via the bromo group) while leaving the C7 position (chloro group) intact for a subsequent, different coupling reaction.

  • Structural Significance: The imidazo[4,5-b]pyridine core acts as a rigid scaffold that positions the appended chemical groups in defined vectors. This is crucial for probing interactions within the binding sites of biological targets like protein kinases.[6]

Safety & Handling
  • Hazard Class: Handle as a potentially hazardous chemical. Assume it is an irritant.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Key Derivatization Strategies: C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry for their functional group tolerance and reliability.[7] For the this compound scaffold, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 6-Bromo-7-chloro-3H- imidazo[4,5-b]pyridine suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C-Br or C-Cl site buchwald_reagents R₂-NH Pd Catalyst, Ligand, Base start->buchwald_reagents C-Br or C-Cl site suzuki_product C-C Bond Formation (Aryl/Heteroaryl Substitution) suzuki_reagents->suzuki_product buchwald_product C-N Bond Formation (Amine/Amide Substitution) buchwald_reagents->buchwald_product

Fig. 1: High-level derivatization pathways for the core scaffold.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl and heteroaryl moieties that can act as hinge-binding groups in kinase inhibitors or probe other hydrophobic pockets.[6][8] The reaction couples the halo-imidazopyridine with an organoboron reagent, typically a boronic acid or its ester equivalent.

Causality Behind Component Selection:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice as it is air-stable and effective for a range of substrates.[9] Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands can be used.

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃ or Na₂CO₃ are frequently used and are effective, especially with an aqueous-organic solvent mixture.[6][9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition pd_boron Ar-Pd(II)-R L₂ pd_complex->pd_boron Transmetalation pd_boron->pd0 Reductive Elimination product Ar-R pd_boron->product reagents Ar-X R-B(OH)₂ Base

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for installing amines, amides, and other nitrogen-containing functional groups that can serve as hydrogen bond donors or acceptors.[10] This reaction is known to be sensitive to the choice of ligand.

Causality Behind Component Selection:

  • Catalyst & Ligand: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand. Ligands like XantPhos or BINAP are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] The choice of ligand can dramatically impact reaction efficiency and scope.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure catalyst stability.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates.

G start Reaction Setup reagents Combine Halo-imidazopyridine, Coupling Partner, Catalyst, & Base in a dry reaction vessel. start->reagents purge Purge with Inert Gas (Argon or Nitrogen) reagents->purge solvent Add Anhydrous Solvent purge->solvent reaction Heat to Reaction Temp (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize end Pure Product characterize->end

Fig. 3: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of Aryl Boronic Acids

This protocol is adapted from general procedures for Suzuki couplings on related heterocyclic cores.[6][8][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reaction vial or round-bottom flask with condenser

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reaction vial, add this compound, the corresponding boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vial with a septum or cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of starting material) via syringe.

  • Place the vial in a pre-heated oil bath at 100-120 °C or use a microwave reactor (e.g., 120 °C for 30-60 minutes).[9]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for C-N bond formation on halo-heterocycles.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or similar oven-dried glassware

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XantPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the this compound and seal the tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Place the sealed tube in a pre-heated oil bath at 100-110 °C.

  • Stir vigorously and monitor the reaction by LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and mass spectrometry.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃
Required Ligand Often none needed with Pd(PPh₃)₄Bulky phosphine (e.g., XantPhos)
Base Weak inorganic (K₂CO₃, Na₂CO₃)Strong, non-nucleophilic (NaOtBu)
Solvent Organic/Aqueous (Dioxane/H₂O)Anhydrous Aprotic (Toluene)
Coupling Partner Boronic Acid / EsterPrimary / Secondary Amine

Application in Biological Assays

The synthesized library of 6,7-disubstituted imidazo[4,5-b]pyridine derivatives can be screened against a wide range of biological targets. The structural diversity introduced at the C6 and C7 positions allows for a systematic exploration of the structure-activity relationship (SAR).

Example Application: Kinase Inhibition Screening Many imidazopyridine derivatives function as ATP-competitive kinase inhibitors. The screening process aims to identify compounds that inhibit the activity of a target kinase.

G start Synthesized Compound Library primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) start->primary_screen hit_id Identify 'Hits' (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay: Serial Dilutions of Hits hit_id->dose_response ic50 Calculate IC₅₀ Values dose_response->ic50 selectivity Selectivity Profiling: Test Hits Against Other Kinases ic50->selectivity sar SAR Analysis: Correlate Structure with Potency/Selectivity selectivity->sar lead_opt Lead Optimization sar->lead_opt

References

analytical methods for quantification of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the accurate quantification of this compound, a critical heterocyclic intermediate in pharmaceutical synthesis. We present three distinct analytical approaches: a primary, high-selectivity High-Performance Liquid Chromatography (HPLC) method with UV detection; an orthogonal, high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level analysis and identity confirmation; and a rapid, cost-effective UV-Vis Spectrophotometric method for routine analysis of pure samples. Each protocol is grounded in fundamental scientific principles and adheres to the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Analyte Overview

This compound is a halogenated bicyclic aromatic amine. Such structures are prevalent in medicinal chemistry, often serving as key building blocks for Active Pharmaceutical Ingredients (APIs). The precise control of its concentration in reaction mixtures, intermediates, and final products is paramount for ensuring process efficiency, impurity profiling, and the safety and efficacy of the resulting therapeutic agent. The development of reliable, accurate, and precise analytical methods is therefore not merely a procedural step but a foundational requirement for quality control and regulatory compliance.

Analyte Physicochemical Properties:

  • IUPAC Name: 6-bromo-7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one[1]

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.46 g/mol

  • Structure: Chemical structure of this compound

  • Key Features for Analysis: The presence of the pyridine ring provides a strong UV chromophore, making it suitable for UV-based detection methods.[2][3] The molecule's polarity, imparted by the imidazole ring and its heteroatoms, dictates the choice of chromatographic conditions. The distinct isotopic signatures of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) provide unambiguous confirmation via mass spectrometry.[4]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine quantification, offering an excellent balance of selectivity, precision, and robustness for assay and purity determinations. The principle of reversed-phase chromatography is to separate compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase; less polar compounds are retained longer on the column.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity and versatility in retaining moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention of the polar analyte while allowing for the elution of more non-polar impurities. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates residual silanols on the column packing, reducing peak tailing, and it helps to maintain a consistent ionic state of the analyte, leading to sharper, more reproducible peaks.[5]

  • Detection Wavelength: Based on the UV spectrum of pyridine derivatives, a detection wavelength of 254 nm is selected, as it typically corresponds to a strong π→π* transition, providing high sensitivity.[2][3]

Experimental Workflow: HPLC-UV Analysis

The overall process from sample receipt to final result is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dissolution H Sample Analysis (Inject Samples) A->H B Standard Weighing & Dissolution C Serial Dilution of Standards B->C G Calibration Curve Generation (Inject Standards) C->G D Mobile Phase Preparation (ACN/H2O + 0.1% Formic Acid) E HPLC System Equilibration D->E F System Suitability Test (SST) (e.g., 5 injections of standard) E->F F->G SST Pass? J Quantification using Calibration Curve G->J I Peak Integration & Identification H->I I->J K Final Report Generation J->K

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: HPLC-UV Quantification
  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile (ACN), HPLC grade water, and formic acid (≥98%).

    • Calibrated analytical balance, volumetric flasks, and pipettes.

    • 0.45 µm syringe filters for sample filtration.[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 254 nm

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN:Water.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm filter before injection.[7]

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity analysis (PDA) should pass.
Linearity & Range Inject the five calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD (Relative Standard Deviation) ≤ 2.0%.[9]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards or from the standard deviation of the response and the slope of the calibration curve.S/N ratio of ~3 for LOD and ~10 for LOQ.
System Suitability Inject a mid-level standard five times before starting the analysis.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Orthogonal Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for applications requiring higher sensitivity (e.g., impurity analysis, pharmacokinetic studies) and absolute confirmation of identity. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information.

Causality Behind Experimental Choices:
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen atoms on the imidazopyridine ring are readily protonated to form [M+H]⁺ ions.

  • Mass Analysis: A Quadrupole Time-of-Flight (QTOF) instrument is ideal as it provides high-resolution accurate mass (HRAM) data, allowing for molecular formula confirmation.[10] For routine quantification, a triple quadrupole (TQMS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.

  • Isotopic Pattern: The unique isotopic distribution of bromine and chlorine provides a definitive fingerprint. The instrument will detect a cluster of peaks for the [M+H]⁺ ion corresponding to the different isotopic combinations (e.g., ³⁵Cl/⁷⁹Br, ³⁷Cl/⁷⁹Br, ³⁵Cl/⁸¹Br, ³⁷Cl/⁸¹Br), confirming the presence of one Cl and one Br atom.[11][12]

Experimental Workflow: LC-MS Analysis

This workflow emphasizes the mass spectrometric detection and data confirmation steps.

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Sample Prep & Dilution (LC-MS Grade Solvents) C LC Separation (Same as HPLC method) A->C B Standard Prep & Dilution B->C D Ionization (ESI+) C->D E Mass Analysis (Full Scan / SIM) D->E F Extract Ion Chromatogram (EIC) for [M+H]⁺ E->F G Verify Isotopic Pattern E->G Confirmation I Confirm Identity with MS/MS (Fragmentation) E->I Structural Info H Quantify using EIC Peak Area F->H

Caption: Workflow for LC-MS Quantification and Confirmation.

Detailed Protocol: LC-MS Quantification
  • Instrumentation:

    • LC system coupled to a mass spectrometer (e.g., QTOF or TQMS) with an ESI source.

    • Use LC-MS grade solvents to minimize background ions.

  • LC Conditions:

    • Identical to the HPLC-UV method described in Section 2 to facilitate method transfer.

  • MS Conditions (Example for QTOF):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Nebulizer Pressure: 40 psi

    • Scan Mode: Full Scan

    • Mass Range: m/z 100-500

    • Target Ions ([M+H]⁺): m/z 231.94, 233.94, 235.93 (theoretical values)

    • Data Acquisition: For quantification, extract the ion chromatogram (EIC) for the most abundant isotopic peak (m/z 231.94).

  • Preparation of Solutions:

    • Prepare standards and samples as described in the HPLC method, but ensure the final concentration is appropriate for the higher sensitivity of the MS detector (e.g., 1 ng/mL to 1000 ng/mL).

Secondary Method: UV-Vis Spectrophotometry

This technique is a simple, rapid, and cost-effective method suitable for the assay of the pure bulk substance or in simple formulations where no interfering substances absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[13]

Detailed Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

  • Determination of Absorption Maximum (λmax):

    • Prepare a ~10 µg/mL solution of the analyte in a suitable solvent (e.g., methanol or a 1:1 mixture of methanol and acetonitrile).[13]

    • Scan the solution from 400 nm to 200 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is expected to be around 250-262 nm.[3]

  • Preparation of Calibration Curve:

    • From the standard stock solution (1000 µg/mL), prepare a series of at least five dilutions (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and determine the concentration from the calibration curve.

  • Limitations:

    • This method lacks specificity. Any impurity or excipient that absorbs at or near the λmax will interfere with the result, leading to an overestimation of the analyte concentration. It is not suitable for stability studies or impurity profiling.

References

Application of Imidazo[4,5-b]pyridines in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry and oncology due to its structural similarity to endogenous purines. This unique characteristic allows molecules derived from this scaffold to interact with a wide array of biological targets, most notably protein kinases, which are often dysregulated in cancer. This guide provides an in-depth exploration of the application of imidazo[4,5-b]pyridines in cancer research, detailing their mechanisms of action, key molecular targets, and providing field-proven protocols for their investigation.

Introduction to Imidazo[4,5-b]pyridines in Oncology

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of small molecule inhibitors targeting key regulators of the cell cycle and signal transduction pathways critical for cancer cell proliferation and survival. Their core structure serves as a versatile template for the design of potent and selective inhibitors of various protein kinases, including Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3). The therapeutic potential of these compounds lies in their ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer models.

Key Molecular Targets and Mechanisms of Action

The anticancer activity of imidazo[4,5-b]pyridines is primarily attributed to their ability to inhibit specific protein kinases that are crucial for tumor progression.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Mechanism: CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[1][2] Imidazo[4,5-b]pyridine-based inhibitors competitively bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II and leading to a global shutdown of transcription of short-lived mRNAs. This results in the depletion of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.[3][4]

Signaling Pathway:

CDK9_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9 CDK9 Imidazo[4,5-b]pyridine->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 CyclinT1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: CDK9 Inhibition by Imidazo[4,5-b]pyridines.

Aurora Kinase Inhibition

Mechanism: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumorigenesis. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis of cancer cells.[6][7]

Signaling Pathway:

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Mitotic_Events Proper Mitotic Progression Centrosome Maturation->Mitotic_Events Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic_Events Cytokinesis Cytokinesis Cytokinesis->Mitotic_Events Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aurora_Kinases Aurora Kinases (A, B, C) Imidazo[4,5-b]pyridine->Aurora_Kinases Inhibits Mitotic_Arrest Mitotic Arrest & Polyploidy Aurora_Kinases->Centrosome Maturation Aurora_Kinases->Spindle Assembly Aurora_Kinases->Cytokinesis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridines.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mechanism: FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to its constitutive activation and are found in a significant proportion of acute myeloid leukemia (AML) cases, conferring a poor prognosis.[7] Imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of both wild-type and mutated FLT3, blocking downstream signaling pathways such as PI3K/AKT, MAPK, and STAT5, thereby inhibiting leukemic cell proliferation and inducing apoptosis.[8][9]

Signaling Pathway:

FLT3_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine FLT3 FLT3 Receptor (Wild-type or Mutant) Imidazo[4,5-b]pyridine->FLT3 Inhibits PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK MAPK Pathway FLT3->MAPK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Survival STAT5->Proliferation STAT5->Survival Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Apoptosis Survival->Apoptosis Inhibited by Apoptosis

Caption: FLT3 Signaling Inhibition by Imidazo[4,5-b]pyridines.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines and their molecular targets.

Compound ClassTarget(s)Cancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Imidazo[4,5-b]pyridine DerivativeCDK9MCF-7 (Breast)Cytotoxicity0.63 - 1.32[10]
Imidazo[4,5-b]pyridine DerivativeCDK9HCT116 (Colon)Cytotoxicity0.63 - 1.32[10]
Imidazo[4,5-b]pyridine DerivativeAurora A, B, CHCT116 (Colon)Kinase Inhibition0.042 (A), 0.198 (B), 0.227 (C)[6]
Imidazo[4,5-b]pyridine DerivativeFLT3, Aurora A/BMOLM-13 (AML)Proliferation0.104[7]
Imidazo[4,5-b]pyridine DerivativeFLT3, Aurora A/BMV4-11 (AML)Proliferation0.291[7]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-2K562 (Leukemia)Cytotoxicity9.2[2]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of imidazo[4,5-b]pyridine compounds.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13] Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Clonogenic Survival Assay

Principle: The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.[3][10]

Protocol:

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells) in 6-well plates. The exact number will depend on the cell line and the expected toxicity of the compound.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of the imidazo[4,5-b]pyridine compound for a defined period (e.g., 24 hours).

  • Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, or until colonies of at least 50 cells are visible in the control wells.[10]

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) or 4% paraformaldehyde for 5-10 minutes.[14]

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[10]

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration.

Western Blotting for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, key markers such as cleaved caspases (e.g., caspase-3) and cleaved PARP (Poly (ADP-ribose) polymerase) are monitored.[15][16]

Protocol:

  • Cell Lysis: Treat cells with the imidazo[4,5-b]pyridine compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

Imidazo[4,5-b]pyridines represent a versatile and potent class of anticancer agents with well-defined mechanisms of action targeting key oncogenic kinases. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of imidazo[4,5-b]pyridine derivatives to enhance their efficacy and minimize off-target effects, ultimately paving the way for their clinical application in cancer therapy.

References

Application Notes and Protocols for Antimicrobial Studies of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This scaffold is present in numerous compounds with applications as antipyretic, analgesic, antiprotozoal, antitumor, antifungal, and anti-inflammatory agents.[1][3][5] In the urgent, ongoing battle against antimicrobial resistance, imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds with significant antibacterial potential.[1][2][3][4][6] These compounds can target various bacterial pathways, including the synthesis of cell walls, proteins, folic acid, DNA, or RNA.[1] The specific compound, 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine, with its unique halogenation pattern, presents an intriguing candidate for antimicrobial research and development.[7][8][9] This document provides a comprehensive guide for investigating its antimicrobial properties, from initial screening to more detailed mechanistic studies.

Compound Profile: this compound

Characteristic Value
IUPAC Name This compound
CAS Number 83472-62-2[7][8]
Molecular Formula C₆H₃BrClN₃[7][8]
Molecular Weight 232.46 g/mol [7]
Structure
Image of the chemical structure of this compound should be inserted here.

Rationale for Antimicrobial Investigation

The rationale for investigating this compound as an antimicrobial agent is built upon several key points:

  • Established Antimicrobial Activity of the Scaffold: The imidazo[4,5-b]pyridine core is a well-established pharmacophore with demonstrated antimicrobial activity against a range of pathogens.[1][5][6]

  • Influence of Halogenation: The presence of bromo and chloro substituents can significantly modulate the biological activity of a molecule. Halogens can enhance membrane permeability, improve binding to target enzymes, and alter the electronic properties of the compound, potentially leading to increased antimicrobial potency.[1]

  • Structural Similarity to Known Bioactive Molecules: The imidazo[4,5-b]pyridine scaffold is structurally related to purines, which are fundamental components of nucleic acids. This similarity may allow the compound to act as an antimetabolite, interfering with essential cellular processes in microorganisms.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the comprehensive antimicrobial evaluation of this compound.

antimicrobial_workflow cluster_prep Phase 1: Preparation and Initial Screening cluster_quant Phase 2: Quantitative Assessment cluster_mech Phase 3: Mechanistic Studies prep Compound Preparation & QC (Solubility, Purity) screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) prep->screening Test Compound mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) screening->mic Active Compound mbc Minimum Bactericidal Concentration (MBC) mic->mbc Determine Bactericidal/Bacteriostatic time_kill Time-Kill Kinetic Assays mbc->time_kill Further Characterization target_id Target Identification Assays (e.g., Enzyme Inhibition) time_kill->target_id Elucidate Mechanism resistance Resistance Development Studies target_id->resistance

Caption: A stepwise workflow for the antimicrobial evaluation of a novel compound.

Detailed Protocols

Protocol 1: Agar Well Diffusion for Primary Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening against a panel of microorganisms.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[10] Allow the plate to dry for a few minutes.

  • Creation of Wells: Use a sterile cork borer to create wells of uniform diameter in the agar.[10]

  • Application of Compound: Carefully add a fixed volume (e.g., 50-100 µL) of the this compound stock solution into a designated well.

  • Controls: Add the same volume of the positive control antibiotic and the negative control solvent (DMSO) to separate wells on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Interpretation: A larger zone of inhibition suggests greater antimicrobial activity. The results are typically reported as the diameter of the zone of inhibition.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial inoculum prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[10]

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.[10] Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control: A well containing broth and inoculum but no compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10] This can be assessed visually or with a plate reader.

Data Presentation

Quantitative data from MIC assays should be presented in a clear, tabular format for easy comparison.

Table 1: Example MIC Data for this compound

Microorganism Gram Stain MIC (µg/mL) Positive Control (Antibiotic) MIC of Positive Control (µg/mL)
Staphylococcus aureusPositiveVancomycin
Bacillus subtilisPositiveCiprofloxacin
Escherichia coliNegativeCiprofloxacin
Pseudomonas aeruginosaNegativeGentamicin
Candida albicansN/A (Fungus)Fluconazole

Potential Mechanism of Action: A Hypothetical Pathway

Based on the broader class of imidazo[4,5-b]pyridine derivatives, a potential mechanism of action could involve the inhibition of essential bacterial enzymes.[1] For instance, these compounds might target DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Another possibility is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis, which is essential for bacterial survival.

mechanism_pathway cluster_cell Bacterial Cell cluster_outcome Outcome compound 6-Bromo-7-chloro-3H- imidazo[4,5-b]pyridine enzyme Target Enzyme (e.g., DHFR, DNA Gyrase) compound->enzyme Inhibits process Essential Cellular Process (e.g., Folic Acid Synthesis, DNA Replication) enzyme->process Catalyzes inhibition Inhibition of Bacterial Growth (Antimicrobial Effect) growth Bacterial Growth & Proliferation process->growth Enables

Caption: A hypothetical mechanism of action for an antimicrobial compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for its initial evaluation and deeper mechanistic characterization. Future studies should focus on structure-activity relationship (SAR) analyses by synthesizing and testing related analogs to optimize potency and selectivity. Furthermore, cytotoxicity assays against mammalian cell lines are crucial to assess the compound's therapeutic index and potential for clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting workflows, and offer detailed experimental protocols to help you optimize your reaction outcomes and improve yields.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic pathway involves two key transformations:

  • Reduction of a Nitro Precursor: The synthesis typically begins with a suitably substituted nitropyridine. The critical step is the selective reduction of a nitro group to an amine to form a vicinal diaminopyridine intermediate, such as 5-Bromo-6-chloro-2,3-diaminopyridine.

  • Cyclization to form the Imidazole Ring: The resulting diaminopyridine is then condensed with a one-carbon source, such as formic acid or triethyl orthoformate, to construct the fused imidazole ring, yielding the final product.

This guide will focus on troubleshooting and optimizing these critical stages of the synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Ring Formation Start Substituted 2-Amino-3-nitropyridine Reduction Nitro Group Reduction (e.g., SnCl2, Fe/HCl, H2/Pd-C) Start->Reduction Intermediate Vicinal Diaminopyridine (e.g., 5-Bromo-6-chloro- pyridine-2,3-diamine) Reduction->Intermediate Cyclization Condensation & Cyclization (e.g., Formic Acid, TEOF) Intermediate->Cyclization Product 6-Bromo-7-chloro-3H- imidazo[4,5-b]pyridine Cyclization->Product

Caption: General two-step synthetic workflow for imidazo[4,5-b]pyridines.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that directly address problems you may encounter during the synthesis.

Category 1: Low or No Yield

Question: My overall yield is significantly lower than expected. What are the most common causes and how do I investigate them?

Answer: Low overall yield is a frequent issue that can originate from multiple points in the synthesis. A systematic, step-by-step investigation is crucial.

Troubleshooting Workflow:

G Start Low Overall Yield Detected Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Decision1 What is the major species present? Analyze->Decision1 Path_SM Unreacted Starting Material (Diaminopyridine Precursor) Decision1->Path_SM Starting Material Path_Inter Unreacted Nitro Precursor Decision1->Path_Inter Intermediate Path_Side Multiple Unidentified Spots/ Side Products Decision1->Path_Side Side Products Cause_SM Incomplete Cyclization Path_SM->Cause_SM Solution_SM Action: Drive Cyclization • Increase temperature/reflux • Use dehydrating agent • Prolong reaction time Cause_SM->Solution_SM Cause_Inter Inefficient Reduction Path_Inter->Cause_Inter Solution_Inter Action: Optimize Reduction • Check reagent quality (e.g., SnCl2) • Increase reagent equivalents • Change reducing agent (e.g., Fe/NH4Cl) Cause_Inter->Solution_Inter Cause_Side Side Reactions or Degradation Path_Side->Cause_Side Solution_Side Action: Identify Byproducts • Check for N-Oxide formation • Check for over-reduction/dehalogenation • Lower reaction temperature Cause_Side->Solution_Side

Caption: Decision tree for troubleshooting low yield in the synthesis.

In-depth Explanation:

  • Inefficient Nitro Group Reduction: The conversion of the nitro-aminopyridine to the diaminopyridine is the foundation of this synthesis.

    • Causality: Reagents like stannous chloride (SnCl₂) are sensitive to oxidation and hydration.[1] Using old or improperly stored SnCl₂·2H₂O can lead to incomplete reduction. Similarly, the activity of catalytic hydrogenation catalysts (like Pd/C) can be compromised by impurities. Iron powder reduction requires acidic activation to be effective.[2][3]

    • Solution: For SnCl₂ reductions, use a fresh bottle or consider pre-treatment. For catalytic hydrogenation, ensure the substrate is free of catalyst poisons (like sulfur compounds) and use a fresh catalyst. An alternative, often high-yielding method, is catalytic hydrogenation with Raney Nickel.[4]

  • Incomplete Imidazole Ring Cyclization: This is a common bottleneck where the diaminopyridine intermediate fails to fully convert to the final product.[5]

    • Causality: The cyclization is a condensation reaction that eliminates a molecule of water (when using formic acid) or alcohol (when using an orthoformate). According to Le Châtelier's principle, the presence of this byproduct can inhibit the forward reaction. The reaction is also often thermally driven.[5]

    • Solution: If using formic acid, increasing the reaction temperature to reflux is often effective. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to physically remove water. Alternatively, switching the C1 source to triethyl orthoformate, which acts as both reagent and dehydrating agent, can drive the reaction to completion.

Question: I see a significant side product in my LC-MS that I can't identify. What are the likely culprits?

Answer: Unwanted side products can dramatically reduce yield and complicate purification. The most common are N-oxides and products of dehalogenation.

  • Pyridine N-Oxide Formation:

    • Why it happens: The pyridine nitrogen is nucleophilic and susceptible to oxidation, especially if any oxidative conditions are inadvertently introduced or if the reaction is exposed to air at high temperatures for extended periods.[5]

    • Prevention: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during heating. Use degassed solvents if necessary.

    • Remediation: If N-oxide formation is confirmed, the crude mixture can often be treated with a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation to deoxygenate the pyridine ring and recover the desired product.[5]

  • Dehalogenation (Loss of Br or Cl):

    • Why it happens: This is most common during catalytic hydrogenation steps for the nitro reduction. Palladium on carbon (Pd/C) is known to catalyze hydrodehalogenation, where a halogen atom is replaced by hydrogen.

    • Prevention: If you observe dehalogenation, switch to a different reducing system. Chemical reductions using metals like SnCl₂ or Fe/NH₄Cl are excellent alternatives that avoid this side reaction.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A logical and commercially accessible starting point would be a derivative of 2-amino-3-nitropyridine, such as 2-amino-5-bromo-3-nitropyridine, which can then be chlorinated, or a pre-chlorinated analogue. The synthesis of 2,3-diamino-5-bromopyridine from 2-amino-5-bromo-3-nitropyridine is well-documented.[2][3] The subsequent chlorination step would need to be developed.

Q2: Which conditions are best for the final cyclization step? Heating the diaminopyridine intermediate in formic acid at reflux (around 100-110 °C) for several hours is a robust and common method. An alternative is using polyphosphoric acid (PPA) as both a catalyst and dehydrating agent, which can promote cyclization at elevated temperatures.[6]

Q3: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is effective. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The diaminopyridine intermediate is typically more polar (lower Rf) than the final, more rigid imidazopyridine product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal to track the disappearance of starting material and the appearance of the product mass.

Q4: What is the best method for purifying the final product? The crude product is often a solid. Recrystallization from a suitable solvent like ethanol or isopropanol can be effective if the impurities have different solubility profiles. For more challenging purifications, flash column chromatography on silica gel is recommended. A gradient elution from ethyl acetate/hexanes to a higher polarity mobile phase containing a small amount of methanol often provides good separation.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Bromo-pyridine-2,3-diamine (Intermediate)

This protocol is adapted from established procedures for the reduction of a nitro-aminopyridine.[3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-3-nitropyridin-2-amine218.025.0 g22.91.0
Iron Powder (<325 mesh)55.857.68 g137.66.0
Ammonium Chloride (NH₄Cl)53.494.9 g91.64.0
Ethanol46.07100 mL--
Water18.0250 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add 5-Bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol), ethanol (100 mL), and water (50 mL).

  • Stir the suspension and add ammonium chloride (4.9 g, 91.6 mmol) followed by iron powder (7.68 g, 137.6 mmol).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is exothermic.

  • Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes) until the starting material is fully consumed (typically 1-2 hours).

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with hot ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization from water or by flash chromatography to yield 5-Bromo-pyridine-2,3-diamine as a solid.[3] Expected Yield: 85-95%.

Protocol 2: Synthesis of this compound

(Note: This is a representative protocol assuming the synthesis and chlorination to obtain 5-Bromo-6-chloro-pyridine-2,3-diamine has been performed. The cyclization step is detailed below.)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-6-chloro-pyridine-2,3-diamine222.472.0 g8.991.0
Formic Acid (98%)46.0320 mL-Solvent/Reagent

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, add 5-Bromo-6-chloro-pyridine-2,3-diamine (2.0 g, 8.99 mmol).

  • Add formic acid (20 mL) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the acidic mixture onto crushed ice (approx. 100 g) in a beaker.

  • Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) until the pH is ~7-8. Perform this step in a fume hood as it is exothermic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum.

  • If necessary, recrystallize the solid from ethanol to obtain the pure this compound. Expected Yield: 75-90%.

References

Technical Support Center: Optimizing Reactions with 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS: 83472-62-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing synthetic transformations involving this versatile heterocyclic building block. We will address common challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: FAQs - General Properties and Handling

Q1: What are the key structural features and reactive sites of this compound?

A1: this compound possesses several key features that dictate its reactivity:

  • Two Distinct Halogen Atoms: The molecule features a bromine atom at the 6-position and a chlorine atom at the 7-position. In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This reactivity difference is fundamental and allows for selective, sequential functionalization.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a Lewis basic site. It can coordinate to transition metal catalysts, such as palladium, which can sometimes lead to catalyst inhibition or altered reactivity.[1][2] This must be considered during catalyst and ligand selection.

  • Imidazole N-H Group: The imidazole ring contains an acidic N-H proton. This site can be deprotonated by strong bases, potentially leading to N-alkylation or N-arylation side reactions if not properly controlled. It can also participate in hydrogen bonding, influencing solubility and crystal packing.[3]

Q2: What are the recommended storage and handling procedures for this compound?

A2: To ensure the integrity and reactivity of the compound, the following procedures are recommended:

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[4] For long-term storage, keeping it under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is advisable.[5]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.[4][6]

Q3: Which analytical techniques are best for monitoring reaction progress and characterizing products?

A3: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for tracking the consumption of the starting material. For more quantitative and precise monitoring, especially when dealing with multiple potential products (e.g., mono- vs. di-substituted), Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation of the final product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Section 2: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are the most powerful tools for functionalizing this compound. However, their success is highly dependent on optimizing a range of parameters.

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Q: My Suzuki-Miyaura coupling at the C-Br position is showing poor yield. What are the common causes and how can I improve it?

A: Low conversion in Suzuki-Miyaura couplings with this substrate often stems from an insufficiently active catalyst system or catalyst inhibition. A systematic approach to optimization is crucial.[7]

  • Cause A: Suboptimal Catalyst, Ligand, or Base. The oxidative addition of palladium to the C-Br bond is the first critical step. A robust catalyst system is required, especially given the potential for catalyst inhibition by the pyridine nitrogen.

    • Expert Insight: For heteroaromatic halides, bulky, electron-rich phosphine ligands are often superior as they promote the formation of the active, low-coordinate Pd(0) species and accelerate the oxidative addition step.

    • Recommended Starting Conditions:

      Component Recommendation Rationale
      Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) Readily available and effective precursors to the active Pd(0) catalyst.[8]
      Ligand XPhos, SPhos, RuPhos (2-10 mol%) Bulky, electron-rich ligands that stabilize the catalyst and accelerate the reaction.[9]
      Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) Inorganic bases are required to activate the boronic acid for the transmetalation step.[10]
      Solvent 1,4-Dioxane/H₂O, Toluene, DMF Aprotic polar solvents are generally effective. The addition of water can aid in dissolving the base.

      | Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |

  • Cause B: Poor Quality of Boronic Acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing their effective concentration.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable organoboron reagents such as potassium trifluoroborate salts or MIDA boronates.

  • Cause C: Oxygen Contamination. Oxygen can oxidize and deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by using freeze-pump-thaw cycles.

Below is a workflow to guide your troubleshooting process.

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base) start->check_reagents check_inert Ensure Strict Inert Atmosphere (Degas Solvents) check_reagents->check_inert Reagents OK optimize_catalyst Screen Catalyst System (Ligand, Base, Solvent) check_inert->optimize_catalyst Setup OK increase_temp Increase Reaction Temperature (e.g., 100-120 °C) optimize_catalyst->increase_temp Still Low Yield success Reaction Successful optimize_catalyst->success Improvement Seen increase_temp->success Improvement Seen

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Problem 2: Lack of Selectivity Between Bromine and Chlorine
Q: How can I selectively functionalize the C-Br bond while leaving the C-Cl bond intact?

A: Achieving high selectivity is possible by exploiting the inherent reactivity difference (C-Br > C-Cl) and fine-tuning the reaction conditions to be just reactive enough for the C-Br bond.

  • Strategy 1: Use a Milder Catalyst System. Highly active catalyst systems developed for challenging aryl chlorides may overreact.

    • Recommendation: Start with a less reactive catalyst like Pd(PPh₃)₄. This catalyst often requires higher temperatures for C-Cl bond activation, providing a wider temperature window for selective C-Br coupling.

  • Strategy 2: Control the Temperature. Lowering the reaction temperature can significantly enhance selectivity.

    • Recommendation: Begin optimization at a lower temperature (e.g., 70-80 °C) and monitor the reaction carefully by LC-MS. Increase the temperature incrementally only if the reaction is too slow.

  • Strategy 3: Limit Reaction Time. Once the starting material is consumed to form the mono-substituted product, stop the reaction to prevent the slower secondary reaction at the C-Cl site.

A successful selective Buchwald-Hartwig amination on a substrate containing both an aryl bromide and a heteroaryl chloride has been demonstrated by carefully optimizing reaction conditions.[11][12] This principle is directly applicable here.

Problem 3: Low or No Conversion in a Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination and observing no product. What are the most critical parameters to screen?

A: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and the nature of the amine coupling partner.[13]

  • Cause A: Incorrect Ligand-Base Pairing. This is the most common failure point. The base must be strong enough to deprotonate the amine (or the N-H of the catalyst-amine adduct) but not cause side reactions.

    • Expert Insight: For many amine couplings, strong, non-nucleophilic bases are required. The choice of ligand is crucial and often substrate-specific.

    • Recommended Starting Conditions:

      Component Recommendation Rationale
      Pd Precursor [Pd(cinnamyl)Cl]₂, Pd₂(dba)₃ (1-5 mol%) Common and effective Pd(0) sources.
      Ligand Xantphos, BrettPhos, RuPhos (2-10 mol%) A range of ligands should be screened as performance is amine-dependent.
      Base NaOtBu, LHMDS, K₃PO₄ (1.5-2.5 equiv.) Strong bases are typically needed. NaOtBu is a common starting point for many amines.
      Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are essential.

      | Temperature | 80 - 110 °C | Elevated temperatures are usually necessary. |

  • Cause B: Catalyst Inhibition by the Amine. Just like the pyridine nitrogen, the amine coupling partner can coordinate to the palladium center in a non-productive manner.

    • Solution: Screening a panel of bulky phosphine ligands is the best strategy. The steric hindrance of the ligand can prevent non-productive binding and favor the desired catalytic cycle.

Section 3: Generalized Protocols & Mechanisms

Protocol: Model Selective Suzuki-Miyaura Coupling at the C-Br Position

This is a representative starting point for optimization.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Expect the disappearance of the starting material and the appearance of a new product peak corresponding to the mono-arylated product.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualized Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-Br (Aryl-Pd Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂-R² transmetal->pd_r2 pd_r2->pd0 red_elim Reductive Elimination pd_r2->red_elim product R¹-R² (Coupled Product) red_elim->product sub R¹-Br (Substrate) sub->pd_complex boronic R²-B(OR)₂ (Activated by Base) boronic->pd_r2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and overcome common challenges. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

A Plausible Synthetic Route

The synthesis of this compound typically proceeds through a multi-step sequence starting from a suitably substituted pyridine derivative. A common strategy involves the nitration of a halogenated 2-aminopyridine, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the fused imidazole ring.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2-Amino-3-chloro-4-bromopyridine"]; Nitration [label="Nitration\n(HNO3/H2SO4)"]; Nitro_Intermediate [label="2-Amino-3-chloro-4-bromo-5-nitropyridine"]; Reduction [label="Reduction\n(e.g., Fe/HCl)"]; Diamine_Intermediate [label="3-Chloro-4-bromo-2,5-diaminopyridine"]; Cyclization [label="Cyclization\n(e.g., Formic Acid)"]; Final_Product [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Nitration -> Nitro_Intermediate; Nitro_Intermediate -> Reduction -> Diamine_Intermediate; Diamine_Intermediate -> Cyclization -> Final_Product; } caption="Plausible synthetic pathway for this compound."

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or No Product After Nitration

Question: I am attempting to nitrate my 2-amino-3-chloro-4-bromopyridine, but I am getting a very low yield of the desired 2-amino-3-chloro-4-bromo-5-nitropyridine. What could be the cause?

Answer:

Low yields in the nitration of aminopyridines are often due to a combination of factors, including the reaction conditions and the nature of the starting material. Here are some potential causes and solutions:

  • Inadequate Nitrating Agent Strength: The amino group of the pyridine is basic and will be protonated in the strong acid medium required for nitration. This deactivates the ring towards electrophilic substitution. A sufficiently strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) is necessary to overcome this deactivation.

  • Incorrect Reaction Temperature: Nitration reactions are exothermic. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to the formation of side products, including dinitrated species or oxidative decomposition of the starting material. Careful temperature control, typically between 0 and 10 °C, is crucial.

  • Formation of Regioisomers: While the 5-position is generally favored for nitration in 2-aminopyridines due to the directing effect of the amino group, other isomers can form. The presence of halogens at the 3- and 4-positions will also influence the regioselectivity. It is important to characterize any side products to confirm the position of nitration.

  • Starting Material Purity: Impurities in the starting 2-amino-3-chloro-4-bromopyridine can interfere with the reaction. Ensure your starting material is of high purity before proceeding.

dot

caption="Potential outcomes of the nitration step."

Issue 2: Presence of Dehalogenated Byproducts After Nitro Group Reduction

Question: After reducing the nitro group of 2-amino-3-chloro-4-bromo-5-nitropyridine, my analysis shows the presence of compounds with a lower molecular weight, suggesting the loss of a halogen. Why is this happening and how can I prevent it?

Answer:

Dehalogenation is a common side reaction during the reduction of nitroarenes, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C). The presence of both bromine and chlorine atoms in your molecule makes it susceptible to this side reaction.

  • Choice of Reducing Agent: Pd/C is known to catalyze hydrodehalogenation, especially for aryl bromides and iodides. To minimize this, consider alternative reducing agents that are less prone to causing dehalogenation.

Reducing AgentPotential for DehalogenationNotes
H₂/Pd/C HighCommonly causes loss of Br and Cl.
H₂/Raney Nickel Low to ModerateA better choice than Pd/C for halogenated compounds.[1]
Fe/HCl or Fe/NH₄Cl LowA classic and effective method for nitro group reduction with minimal dehalogenation.
SnCl₂/HCl LowAnother mild and selective method.[1]
Sodium Dithionite (Na₂S₂O₄) LowCan be used under aqueous conditions.
  • Reaction Conditions: If you must use catalytic hydrogenation, optimizing the reaction conditions can help reduce dehalogenation.

    • Lower Hydrogen Pressure: Use the lowest effective hydrogen pressure.

    • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Additives: In some cases, adding a catalyst poison like quinoline or using a specialized catalyst (e.g., Pd/C with a specific treatment) can suppress dehalogenation.

dot

caption="Potential side reactions during the reduction of the nitro group."

Issue 3: Formation of Isomeric Products During Cyclization

Question: My final product shows two distinct spots on TLC with the same mass, suggesting the formation of an isomer of this compound. How is this possible?

Answer:

The formation of an isomeric imidazopyridine product is possible if the cyclization of the diaminopyridine precursor is not completely regioselective. In your case, with 3-Chloro-4-bromo-2,5-diaminopyridine as the precursor, the imidazole ring can theoretically be formed in two ways, leading to two different isomers.

While the intended product is this compound, the formation of 5-Bromo-4-chloro-3H-imidazo[4,5-c]pyridine is a possibility, although likely the minor product due to steric and electronic factors.

  • Control of Cyclization Conditions: The choice of cyclizing agent and reaction conditions can influence the regioselectivity.

    • Formic Acid: This is a common and generally effective reagent for this cyclization. Heating in formic acid is a standard procedure.

    • Triethyl Orthoformate: This reagent can also be used, sometimes with an acid catalyst.

    • Temperature and Reaction Time: Prolonged heating or excessively high temperatures might lead to scrambling and the formation of the undesired isomer.

  • Purification: If a mixture of isomers is formed, careful purification by column chromatography or recrystallization is necessary to isolate the desired product. The polarity of the two isomers may be very similar, so a high-resolution separation technique might be required.

dot

caption="Potential for isomeric product formation during cyclization."

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

Commercially available this compound is typically offered at purities of 97% or higher.[2][3]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture.[2]

Q3: Are there any known safety hazards associated with this compound?

The safety data sheet indicates that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5] It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][4]

Q4: Can I use other methods for the cyclization step besides formic acid?

Yes, other one-carbon sources can be used for the cyclization of the diaminopyridine precursor. These include triethyl orthoformate, diethoxymethyl acetate, or even aldehydes followed by an oxidative cyclization. The choice of reagent may influence the reaction conditions and the impurity profile.

Q5: How can I confirm the structure of my final product and identify any impurities?

A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the main product and help identify any isomers or major impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): This is useful for assessing the purity of the product and for separating it from impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.

By carefully controlling the reaction conditions at each step and being aware of the potential side reactions, you can successfully synthesize this compound with high purity.

References

solubility issues of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility issues in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve consistent and reliable results in your experiments.

Introduction to this compound

This compound (CAS No. 83472-62-2) is a halogenated heterocyclic compound with a molecular formula of C₆H₃BrClN₃ and a molecular weight of 232.46.[1][2] Its unique structure, featuring bromo and chloro substituents, makes it a valuable building block in medicinal chemistry and material science.[2] However, like many heterocyclic compounds, it can exhibit limited solubility in common organic solvents, posing a challenge for researchers. This guide will help you navigate these solubility issues.

Core Solubility Challenges

The primary difficulty in working with this compound often lies in achieving a stable, homogenous solution at the desired concentration. This can be attributed to its crystalline structure and the potential for strong intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO. What should I do?

A1: Difficulty dissolving this compound in DMSO is a common issue. Here are a few steps you can take:

  • Gentle Heating: Warming the solution to 30-40°C can help overcome the energy barrier for dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate solvation.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Use Anhydrous Solvent: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of many organic compounds.[3] Always use fresh, anhydrous DMSO from a sealed container.

Q2: My compound dissolved initially but then precipitated out of solution. What caused this?

A2: This phenomenon, known as precipitation, can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. As the solution cools to room temperature, the solubility decreases, and the excess compound precipitates.

  • Solvent Contamination: As mentioned, water absorption by DMSO is a frequent cause of precipitation.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation over time. It is best to aliquot your stock solution into smaller, single-use vials.

Q3: What other organic solvents can I try if DMSO is not effective?

A3: If DMSO is not providing the desired solubility, consider the following solvents, keeping in mind their compatibility with your experimental system:

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another strong solvent that can be used for poorly soluble compounds.

  • Mixtures of Solvents: Sometimes, a mixture of solvents can provide better solubility than a single solvent. For example, a combination of DMSO and a less polar solvent might be effective.

Q4: Can I use co-solvents to improve solubility in aqueous solutions for my biological assays?

A4: Yes, for biological experiments where high concentrations of organic solvents are toxic, co-solvents can be a good option. Common co-solvents include:

  • Polyethylene glycol (PEG)

  • Propylene glycol

  • Ethanol

When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (like DMSO) is low, typically less than 0.5%, to avoid cytotoxicity.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a standardized method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Pre-warm the solvent: Bring the anhydrous DMSO to room temperature.

  • Weigh the compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add the solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Facilitate Dissolution: If the compound is not fully dissolved, use one or a combination of the following methods:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Heating: Warm the vial to 30-40°C in a water bath or on a heat block, with intermittent vortexing.

  • Visual Inspection: Once the solution appears clear and free of particulates, allow it to cool to room temperature.

  • Storage: For long-term storage, it is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Summary: Solvent Considerations

SolventPolarityKey Considerations
DMSO HighHighly hygroscopic; use anhydrous.
DMF HighCan be a good alternative to DMSO.
NMP HighA strong solvent for poorly soluble compounds.
Ethanol MediumCan be used as a co-solvent.

Advanced Strategies for Highly Insoluble Cases

For particularly challenging cases, consider these advanced techniques:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic compounds, adding a small amount of acid can help, while for acidic compounds, a base can be used.[5][6]

  • Use of Excipients: In formulation development, excipients like cyclodextrins can be used to form inclusion complexes, enhancing the aqueous solubility of hydrophobic drugs.[7]

Safety Precautions

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Purification of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine and its constitutional isomers. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely constitutional isomers of this compound that I might encounter?

During the synthesis of this compound, the halogenation step on the pyridine ring can sometimes result in a mixture of positional isomers. The specific isomers formed will depend on the synthetic route and the directing effects of the substituents on the imidazopyridine core. Potential isomers could include variations in the positions of the bromine and chlorine atoms on the pyridine ring, such as 5-Bromo-6-chloro-3H-imidazo[4,5-b]pyridine or 5-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine. It is crucial to have analytical methods capable of distinguishing between these isomers.[1]

Q2: How do the positions of the bromo and chloro substituents affect the physicochemical properties of the isomers, and how can this be exploited for purification?

The positions of the halogen atoms significantly influence the electronic distribution and, consequently, the polarity and chromatographic behavior of the isomers. Even minor shifts in the positions of the bromine and chlorine atoms can alter the molecule's dipole moment and its ability to engage in intermolecular interactions. These differences can be exploited for separation. For instance, isomers may exhibit varying affinities for stationary phases in chromatography due to differences in π–π interactions, dipole-dipole interactions, or hydrogen bonding capabilities.[2][3]

Q3: What are the primary analytical techniques for identifying and quantifying this compound and its isomers?

A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of these isomers.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying isomers. Method development is critical to achieve baseline separation.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of each separated isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact substitution pattern on the aromatic rings, thus confirming the identity of each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be a powerful tool for separation and identification.

Troubleshooting Guide

Issue 1: Poor Separation of Isomers in Reversed-Phase HPLC

Question: My reversed-phase HPLC method using a standard C18 column shows co-eluting or poorly resolved peaks for my this compound isomers. What steps can I take to improve the separation?

Answer: Poor separation of positional isomers on a standard C18 column is a common challenge due to their similar hydrophobicity. To enhance resolution, you should focus on exploiting the subtle electronic and structural differences between the isomers.

Troubleshooting Steps:

  • Switch to a Phenyl-Based Column: For aromatic positional isomers, a phenyl-based stationary phase, such as a Phenyl Hydride column, can offer alternative selectivity.[2] The phenyl groups on the stationary phase can engage in π–π interactions with the aromatic rings of your imidazopyridine isomers, and differences in electron density due to the halogen positions can lead to differential retention.[2][3]

  • Utilize a Pentafluorophenyl (PFP) Column: PFP columns are particularly effective for separating halogenated aromatic compounds.[6][7] The highly electronegative fluorine atoms on the PFP phase can induce dipole moments that interact differently with the dipole moments of your isomers, leading to improved separation.

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

    • pH Adjustment: The ionization state of the imidazopyridine nitrogen atoms can be manipulated by adjusting the pH of the mobile phase. This can alter the polarity of the isomers and their interaction with the stationary phase. Experiment with a pH range around the pKa of the imidazo[4,5-b]pyridine core.

  • Consider Normal Phase HPLC: For isomers with low to medium polarity, normal phase HPLC can be a viable alternative to reversed-phase.[5] A cyano-bonded phase is often a good starting point for normal phase separations.[5]

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Screening:

    • Columns: Screen a C18, a Phenyl Hydride, and a PFP column.

    • Mobile Phase: Start with a simple gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: Use a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: Use a UV detector at a wavelength where the isomers have maximum absorbance.

  • Optimization:

    • Based on the initial screening, select the column that shows the best initial separation.

    • Optimize the gradient slope and duration to maximize the resolution between the critical pair of isomers.

    • If co-elution persists, consider switching the organic modifier (e.g., from acetonitrile to methanol) or using a ternary mobile phase.

  • Validation: Once a suitable method is developed, validate it for linearity, precision, accuracy, and robustness.[4][8]

Data Presentation: Comparison of HPLC Columns for Isomer Separation

Column TypePrinciple of SeparationIdeal for
C18Hydrophobic interactionsGeneral-purpose reversed-phase
Phenyl Hydrideπ–π interactions, hydrophobic interactionsAromatic positional isomers[2][3]
PFP (Pentafluorophenyl)Dipole-dipole, π–π, and hydrophobic interactionsHalogenated aromatic compounds, positional isomers[6][7]

Visualization: HPLC Method Development Workflow

Caption: A decision-making workflow for troubleshooting poor HPLC separation of isomers.

Issue 2: Failure to Purify Isomers by Conventional Column Chromatography

Question: I have a mixture of this compound isomers that I cannot separate using standard silica gel column chromatography. What other purification techniques should I consider?

Answer: When standard column chromatography fails, more specialized techniques that exploit different physical and chemical properties of the isomers are necessary. Recrystallization is a powerful technique for purifying solid compounds and can be highly effective for separating isomers if a suitable solvent system is found.

Troubleshooting and Alternative Techniques:

  • Recrystallization: This technique relies on differences in the solubility of the isomers in a particular solvent at different temperatures. The goal is to find a solvent in which the desired isomer is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Fractional Crystallization: If a single-solvent recrystallization is not effective, fractional crystallization can be employed. This involves a series of crystallization steps to progressively enrich the desired isomer.

  • Preparative HPLC: If the quantity of material is not excessively large, preparative HPLC using the optimized analytical method can be used to isolate pure isomers.

  • Coupled Crystallization and Rectification: For larger scales, a combination of crystallization and rectification (a form of distillation under reduced pressure) may be effective, particularly if the isomers have different boiling points.[9]

Experimental Protocol: Systematic Approach to Recrystallization

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • In small test tubes, add a small amount of your isomeric mixture and a few drops of a single solvent.

    • Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe if crystals form. The ideal solvent will result in the formation of well-defined crystals of the desired isomer.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals and analyze their purity by HPLC.

Visualization: Logic for Purification Method Selection

Purification_Selection Start Isomeric Mixture IsSolid Is the mixture solid? Start->IsSolid TryRecrystallization Attempt Recrystallization/ Fractional Crystallization IsSolid->TryRecrystallization Yes PrepHPLC Consider Preparative HPLC IsSolid->PrepHPLC No, or if recrystallization fails HPLCAnalysis Analyze Purity by HPLC TryRecrystallization->HPLCAnalysis Success Pure Isomer Obtained HPLCAnalysis->Success Purity > 99% Failure Purity Not Sufficient HPLCAnalysis->Failure Failure->PrepHPLC PrepHPLC->Success

Caption: A logical flow for selecting a suitable purification method for isomeric mixtures.

References

Technical Support Center: Regioselectivity in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of regioisomer formation. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to imidazo[4,5-b]pyridines, and why is regioisomer formation a common issue?

The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivative).[1][2] The formation of regioisomers is a significant challenge when an unsymmetrically substituted 2,3-diaminopyridine is used. This is because the two amino groups on the pyridine ring have different nucleophilicities, leading to two possible cyclization pathways and resulting in a mixture of isomeric products. The structural similarity of these isomers can make their separation difficult.[1]

Q2: Which factors primarily influence the regioselectivity of the cyclocondensation reaction?

Several factors can influence the regiochemical outcome of the reaction:

  • Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the pyridine ring of the 2,3-diaminopyridine can alter the nucleophilicity of the adjacent amino groups, thereby directing the cyclization to favor one regioisomer over the other.

  • Steric Hindrance: Bulky substituents near one of the amino groups can sterically hinder its reaction with the carbonyl compound, favoring the formation of the less hindered regioisomer.

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all play a crucial role in determining the regioselectivity. For instance, microwave-assisted synthesis has been shown to improve yields and, in some cases, selectivity.[3][4][5][6]

  • Nature of the Carbonyl Compound: The reactivity of the aldehyde or carboxylic acid derivative used can also influence the reaction pathway.

Q3: Are there any established methods to achieve a highly regioselective synthesis of imidazo[4,5-b]pyridines?

Yes, several strategies have been developed to control the regioselectivity:

  • Use of Pre-functionalized Starting Materials: A common approach is to start with a pyridine derivative where one of the amino groups is introduced sequentially or is part of a directing group. For example, starting with a 2-chloro-3-nitropyridine allows for selective nucleophilic substitution at the 2-position, followed by reduction of the nitro group to an amine and subsequent cyclization.[3][7]

  • Catalyst-Controlled Reactions: The use of specific catalysts can favor the formation of one regioisomer. For example, Ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate.[3] Palladium catalysts with specific ligands, such as XantPhos, have also been employed in C-N bond-forming reactions to achieve regioselectivity.[3][8]

  • Directed Synthesis on Solid Phase: Solid-phase synthesis strategies have been developed where the choice of a primary or secondary amine linker can direct the cyclization to yield a specific regioisomer of a trisubstituted imidazo[4,5-b]pyridine.[9]

Troubleshooting Guide

Problem 1: My reaction is producing an inseparable mixture of regioisomers.

This is a common challenge. Here's a systematic approach to troubleshoot this issue:

Step 1: Confirm the Presence and Ratio of Isomers

  • Initial Analysis: Use Thin Layer Chromatography (TLC) to visualize the product mixture. If you see two closely eluting spots, you likely have a mixture of regioisomers.

  • Spectroscopic Confirmation: Utilize advanced NMR techniques to confirm the structures and determine the ratio of the isomers. 2D-NOESY and HMBC (Heteronuclear Multiple Bond Correlation) spectra are particularly useful for unambiguously assigning the regiochemistry.[10]

Step 2: Optimize Reaction Conditions for Selectivity

If you have confirmed a mixture of regioisomers, systematically vary the reaction parameters to favor the formation of the desired product.

ParameterVariationRationale
Temperature Lower the reaction temperature.Reactions under kinetic control (lower temperature) may favor one regioisomer over the other, which might be less stable but forms faster.
Solvent Screen a range of solvents with varying polarities.The solvent can influence the relative stability of the transition states leading to the different regioisomers.
Catalyst Introduce a catalyst known to influence regioselectivity.Lewis acids (e.g., Yb(OTf)₃) or palladium complexes can coordinate to the reactants and direct the reaction pathway.[3]
Reaction Time Monitor the reaction over time.One regioisomer might be the kinetic product, which could convert to the thermodynamic product over time.
Microwave Irradiation Employ microwave-assisted synthesis.Microwave heating can lead to faster reaction times and sometimes improved selectivity due to localized superheating effects.[3][4][5][6]

Step 3: Modify the Synthetic Strategy

If optimizing the reaction conditions is unsuccessful, consider a different synthetic approach designed for regiocontrol.

  • Sequential Introduction of Amino Groups: A multi-step synthesis where the two amino groups are introduced sequentially can provide absolute control over the regiochemistry. A common strategy involves starting with a 2-halo-3-nitropyridine.[3]

Problem 2: I have a mixture of regioisomers and need to separate them for further studies.

Separating regioisomers can be challenging due to their similar physical and chemical properties. Here is a guide to developing a separation protocol.

Step 1: Method Development for Chromatographic Separation

  • Thin Layer Chromatography (TLC): The first step is to find a solvent system that provides some separation on TLC.

    • Solvent Screening: Experiment with a variety of solvent systems, including different combinations of polar and non-polar solvents. Sometimes, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve separation.[11]

    • Stationary Phase: If silica gel TLC plates do not provide adequate separation, consider using other stationary phases like alumina or reverse-phase plates.[12]

  • Column Chromatography: Once a suitable solvent system is identified on TLC, it can be adapted for column chromatography.

    • Gradient Elution: A shallow gradient of the more polar solvent can help to resolve closely eluting compounds.

    • Column Dimensions: Using a long, narrow column can improve the separation efficiency.[12]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, preparative HPLC is often the most effective method.[11]

    • Method Development: Start with analytical HPLC to develop a separation method. Screen different columns (e.g., C18, phenyl-hexyl) and mobile phases.

    • Scaling Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale.

Step 2: Alternative Separation Techniques

  • Fractional Crystallization: If the regioisomers are crystalline solids, fractional crystallization can be an effective separation method. This technique relies on slight differences in the solubility of the isomers in a particular solvent. Experiment with a range of solvents to find one in which one isomer is significantly less soluble than the other.[13]

Experimental Protocols

Protocol 1: Regioselective Synthesis using a 2-Chloro-3-Nitropyridine Precursor

This protocol is adapted from methodologies that utilize pre-functionalized starting materials to control regiochemistry.[3][7]

  • Step A: Nucleophilic Aromatic Substitution: To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., DMSO), add the desired primary amine. Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC).

  • Step B: Reduction of the Nitro Group: After cooling, add a reducing agent such as sodium dithionite (Na₂S₂O₄) to the reaction mixture.[7] Stir at room temperature until the reduction is complete.

  • Step C: Cyclization: Add the desired aldehyde to the reaction mixture and heat to 80-100 °C. The cyclization will proceed to form the 3H-imidazo[4,5-b]pyridine derivative.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the product by column chromatography.

Protocol 2: Separation of Regioisomers by Column Chromatography
  • TLC Method Development: Systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone with 1% acetic acid) to achieve the best possible separation of the two spots on a TLC plate.[11]

  • Column Packing: Prepare a long, thin chromatography column with silica gel.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent and load it onto the column.

  • Elution: Begin eluting with the solvent system identified in the TLC analysis. A shallow gradient, where the proportion of the more polar solvent is increased slowly, is often effective for separating closely related isomers.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_products Products Unsymmetrical\n2,3-Diaminopyridine Unsymmetrical 2,3-Diaminopyridine Intermediate Schiff Base Intermediate Unsymmetrical\n2,3-Diaminopyridine->Intermediate + R-CHO Aldehyde\n(R-CHO) Aldehyde (R-CHO) Aldehyde\n(R-CHO)->Intermediate Regioisomer_A Regioisomer A Intermediate->Regioisomer_A Pathway 1 Regioisomer_B Regioisomer B Intermediate->Regioisomer_B Pathway 2

Caption: Formation of regioisomers from an unsymmetrical 2,3-diaminopyridine.

Troubleshooting_Workflow Start Regioisomer Mixture Obtained Analysis Confirm Isomers & Ratio (TLC, NMR) Start->Analysis Optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) Analysis->Optimize Separate Develop Separation Protocol (TLC, Column, HPLC) Optimize->Separate Mixture still formed Success Pure Isomer Obtained Separate->Success Separation successful Failure Separation Unsuccessful Separate->Failure Separation unsuccessful Redesign Redesign Synthetic Route (e.g., Pre-functionalized starting materials) Redesign->Success Failure->Redesign

Caption: Troubleshooting workflow for managing regioisomer formation.

References

Validation & Comparative

Validating 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine: A Comparative Guide to Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous journey. The imidazo[4,5-b]pyridine scaffold has emerged as a promising foundation for the development of potent and selective kinase inhibitors, showing activity against a range of critical cancer-related targets.[1][2] This guide provides a comprehensive framework for the validation of a specific derivative, 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine, as a kinase inhibitor. We will explore a logical, data-driven approach to compare its potential efficacy against established alternatives, grounded in robust experimental validation.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a bioisostere of the natural purine nucleus, allowing it to interact with the ATP-binding site of a wide array of kinases.[3][4] This structural feature has been successfully exploited to develop inhibitors for several key kinases implicated in cancer pathogenesis, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity. The subject of this guide, this compound, presents an intriguing starting point for inhibitor discovery and optimization due to the presence of halogen substituents that can influence binding affinity and selectivity.[6]

A Proposed Workflow for Validation

Given the novelty of this compound, a systematic validation process is essential. The following workflow outlines a series of experiments designed to characterize its activity, from initial biochemical screening to cell-based functional assays.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Comparative Analysis A Broad Kinase Panel Screening B IC50 Determination for Hits A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Target Engagement Assays (e.g., NanoBRET) C->D Transition to Cellular Context E Cellular Phosphorylation Assay D->E F Cell Proliferation/Apoptosis Assays E->F G Head-to-Head Comparison with Known Inhibitors F->G Proceed to Comparative Studies H Selectivity Profiling G->H I In Vivo Xenograft Studies (Optional) H->I

Caption: Proposed experimental workflow for the validation of a novel kinase inhibitor.

Phase 1: Biochemical Validation - Does it Inhibit a Kinase?

The initial step is to determine if this compound possesses kinase inhibitory activity and to identify its potential targets.

1. Broad Kinase Panel Screening:

A broad kinase panel screen is the most efficient method to identify the primary kinase targets. Commercially available panels can test the compound against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM). This provides an initial "hit list" of kinases that are significantly inhibited.

2. IC50 Determination:

For the top hits identified in the screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the compound's activity against different kinases and with other inhibitors. A variety of assay formats can be employed for this, including fluorescence-based assays, luminescence-based assays like ADP-Glo™, or TR-FRET assays such as LanthaScreen™.[7][8][9]

Table 1: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)Comparator CompoundComparator IC50 (nM)
Aurora Kinase A25Alisertib (MLN8237)1.2
FLT350Quizartinib (AC220)1.1
CDK9150Flavopiridol3

This data is hypothetical and for illustrative purposes only.

3. Mechanism of Action Studies:

To understand how the compound inhibits the kinase, mechanism of action (MoA) studies are performed. A common method is an ATP competition assay. By measuring the IC50 of the compound at varying ATP concentrations, one can determine if it competes with ATP for the kinase's active site.

Phase 2: Cell-Based Validation - Does it Work in a Biological System?

Positive results in biochemical assays are promising, but it is critical to validate these findings in a more physiologically relevant cellular context.[10]

1. Target Engagement Assays:

The first step in cellular validation is to confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful tool for this, measuring the binding of the compound to a luciferase-tagged kinase in live cells.[11]

2. Cellular Phosphorylation Assay:

To confirm that target engagement translates to functional inhibition, the phosphorylation of a known downstream substrate of the target kinase is measured.[12] This can be done using techniques like Western blotting or ELISA with phospho-specific antibodies. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of its inhibitory activity in a cellular signaling pathway.

G Compound 6-Bromo-7-chloro-3H- imidazo[4,5-B]pyridine Kinase Target Kinase (e.g., Aurora A) Compound->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate (e.g., Histone H3) Substrate->Phosphorylation Cellular_Effect Cellular Effect (e.g., Mitotic Arrest) Phosphorylation->Cellular_Effect Leads to

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine, a privileged scaffold in modern medicinal chemistry. We will dissect the nuanced effects of chemical modifications at each position of the imidazo[4,5-b]pyridine core, with a particular focus on their application as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biological signaling pathways. This structural mimicry allows imidazo[4,5-b]pyridine analogs to effectively interact with the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology.[1][2][3] The specific scaffold of interest, this compound, offers a strategically halogenated core, providing both electronic modulation and synthetic handles for further chemical elaboration.[4][5][6][7]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of imidazo[4,5-b]pyridine analogs is exquisitely sensitive to the nature and position of their substituents. The following sections provide a detailed comparison of how modifications at key positions on the heterocyclic core influence their performance as kinase inhibitors and other therapeutic agents.

The C2-Position: A Gateway to Potency and Selectivity

The C2 position of the imidazo[4,5-b]pyridine ring system is a critical determinant of both the potency and selectivity of the resulting analogs. A wide array of aryl and heteroaryl substituents have been explored at this position, revealing several key trends.

For instance, in the development of Aurora kinase inhibitors, the substitution at the C2 position was a primary focus of optimization. Early leads often featured a (4-methylpiperazin-1-yl)phenyl group. However, subsequent studies demonstrated that replacing this bulky, basic moiety with a more compact, neutral 1,3-dimethyl-1H-pyrazol-4-yl group led to a significant improvement in the overall profile of the inhibitors.[4] This highlights a crucial principle in drug design: seemingly small changes can have a profound impact on the interaction with the target protein.

Further emphasizing the importance of the C2-substituent, a study on the antiproliferative activity of bromo-substituted imidazo[4,5-b]pyridines found that a 4-cyanophenyl group at this position resulted in potent inhibition of cancer cell line growth.[8] This suggests that electron-withdrawing groups on the C2-aryl ring can be beneficial for this particular biological activity.

Table 1: Comparison of C2-Substituents on the Biological Activity of Imidazo[4,5-b]pyridine Analogs

C2-SubstituentTarget/ActivityKey FindingsReference
(4-methylpiperazin-1-yl)phenylAurora Kinase InhibitionEarly lead, but replacement led to improved properties.[4]
1,3-dimethyl-1H-pyrazol-4-ylAurora/FLT3 Kinase InhibitionOptimal substituent for dual kinase inhibition.[4]
4-cyanophenylAntiproliferative ActivityPotent inhibition of cancer cell growth.[8]
Unsubstituted PhenylAntiviral (RSV)Moderate but selective activity.[8][9]
The N3-Position: Modulating Physicochemical Properties

The nitrogen atom at the N3 position of the imidazole ring offers a site for substitution that can significantly influence the physicochemical properties of the molecule, such as solubility and membrane permeability. However, substitutions at this position can also impact biological activity.

In a study investigating the antiproliferative effects of imidazo[4,5-b]pyridine derivatives, it was observed that N-methylation led to a decrease in activity when compared to the corresponding N-unsubstituted analogs.[8] This suggests that an unsubstituted N3-position may be crucial for forming key hydrogen bonding interactions with the target protein. Conversely, the synthesis of various N-substituted imidazo[4,5-b]pyridines through alkylation demonstrates the synthetic accessibility of this position for fine-tuning molecular properties.[6]

The Pyridine Ring (C5, C6, and C7-Positions): Fine-Tuning a Perfect Fit

Substitutions on the pyridine portion of the imidazo[4,5-b]pyridine scaffold play a pivotal role in optimizing the binding affinity and selectivity of these compounds. The 6-bromo and 7-chloro substituents of our core molecule of interest already provide a specific electronic and steric landscape. Building upon this, further modifications at these and the C5-position have been shown to be critical.

  • C5-Position: The introduction of a small alkyl group, such as a methyl group, at the C5 position has been reported to enhance the antibacterial activity of imidazo[4,5-b]pyridine derivatives. This indicates that even minor steric modifications in this region can have a significant impact on target engagement.

  • C6 and C7-Positions: These positions are of paramount importance for kinase inhibitors. In the optimization of dual FLT3/Aurora kinase inhibitors, a chloro group at the C6 position was a key feature of the lead compounds.[4] Furthermore, the introduction of a 1-benzylpiperazinyl motif at the C7-position was found to be crucial for potent Aurora kinase inhibition.[5] The strategic placement of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 also conferred kinase inhibitory activity.[1] These examples underscore the importance of larger, more complex substituents at the C7 position for achieving high-affinity binding to the kinase hinge region.

Experimental Protocols: Synthesizing and Evaluating Novel Analogs

The rational design of novel this compound analogs requires robust and reproducible synthetic and analytical methodologies.

General Synthetic Protocol for C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C2-position of a pre-functionalized imidazo[4,5-b]pyridine core.

Diagram 1: Synthetic Workflow for C2-Arylation

start Start with 6-Bromo-7-chloro-2-halo-3H-imidazo[4,5-b]pyridine step1 Add Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh3)4), and Base (e.g., Na2CO3) start->step1 Reagents step2 Heat reaction mixture in a suitable solvent (e.g., Dioxane/Water) step1->step2 Reaction Conditions step3 Monitor reaction progress by TLC or LC-MS step2->step3 Analysis step4 Purify the product by column chromatography step3->step4 Purification end_node Obtain C2-Aryl-6-bromo-7-chloro-3H-imidazo[4,5-b]pyridine analog step4->end_node Final Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a solution of the 6-Bromo-7-chloro-2-halo-3H-imidazo[4,5-b]pyridine starting material in a degassed mixture of dioxane and water (e.g., 4:1 v/v), add the desired arylboronic acid (1.2 equivalents).

  • Add a suitable base, such as sodium carbonate (2.0 equivalents).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C2-arylated analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized analogs against a panel of kinases.

Diagram 2: Kinase Inhibition Assay Workflow

start Prepare serial dilutions of test compounds step1 Add kinase, substrate, and ATP to microplate wells start->step1 Assay Setup step2 Incubate at a controlled temperature step1->step2 Enzymatic Reaction step3 Add a detection reagent (e.g., ADP-Glo™) step2->step3 Signal Generation step4 Measure luminescence or fluorescence signal step3->step4 Data Acquisition end_node Calculate IC50 values step4->end_node Data Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., DMSO).

  • In the wells of a microplate, add the kinase enzyme, a specific peptide substrate, and adenosine triphosphate (ATP).

  • Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period to allow the enzymatic reaction to proceed.

  • Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™).

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • The inhibitory activity is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of strategic substitutions at the C2, N3, and the pyridine ring positions. Future research in this area should focus on exploring a wider diversity of substituents at these key positions, guided by computational modeling and a deeper understanding of the target protein structures. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The structural analogy of the imidazo[4,5-b]pyridine scaffold to endogenous purines has rendered it a privileged core in medicinal chemistry. These derivatives have demonstrated the ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antitumor, antiviral, and antibacterial effects.[1][2] The introduction of halogen substituents, such as bromine and chlorine, at the 6 and 7 positions of the pyridine ring can significantly modulate the physicochemical properties and biological activity of these compounds. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-bromo-7-chloro-3H-imidazo[4,5-b]pyridine and its close structural analogs, with a focus on their potential as anticancer agents.

In Vitro Efficacy: Targeting Cellular Proliferation

The primary assessment of novel therapeutic compounds begins with in vitro assays to determine their direct effects on cellular processes. For 6-bromo-imidazo[4,5-b]pyridine derivatives, a significant body of research has focused on their antiproliferative activity against various cancer cell lines.

Antiproliferative Activity

A notable study on amidino-substituted imidazo[4,5-b]pyridines demonstrated that the presence of a bromine atom at the 6-position markedly enhances antiproliferative activity.[3] For instance, a 6-bromo derivative with an unsubstituted amidino group (compound 10 in the study) and another with a 2-imidazolinyl group (compound 14) exhibited potent and selective activity against colon carcinoma (SW620) cells, with IC50 values of 0.4 µM and 0.7 µM, respectively.[4] Another 6-bromo derivative bearing a 4-cyanophenyl group at the 2-position potently inhibited the proliferation of HeLa, PC3, and SW620 cell lines, with IC50 values ranging from 1.8 to 3.2 µM.[3]

These findings are further supported by studies on other 6-bromo-imidazo[4,5-b]pyridine derivatives. For example, certain derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis.[5] A lead compound from this class, which includes a 6-bromo-3H-imidazo[4,5-b]pyridine core, demonstrated significant inhibitory activity against Aurora-A and Aurora-B kinases with IC50 values in the low nanomolar range.[5]

Mechanism of Action: Aurora Kinase Inhibition

The mechanism of action for some of the most potent anticancer 6-bromo-imidazo[4,5-b]pyridine derivatives involves the inhibition of Aurora kinases. These enzymes are critical for proper cell division, and their overexpression is common in many cancers. By inhibiting Aurora kinases, these compounds disrupt mitosis and induce apoptosis in cancer cells.

G 6-Bromo-imidazo[4,5-b]pyridine_derivative 6-Bromo-imidazo[4,5-b]pyridine_derivative Aurora_Kinase Aurora Kinase (A, B, C) 6-Bromo-imidazo[4,5-b]pyridine_derivative->Aurora_Kinase Inhibition Mitotic_Progression Mitotic Progression Aurora_Kinase->Mitotic_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Progression->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase by a 6-Bromo-imidazo[4,5-b]pyridine derivative, leading to cell cycle arrest and apoptosis.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies. These studies evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Tumor Growth Inhibition in Xenograft Models

A significant breakthrough in the development of 6-bromo-imidazo[4,5-b]pyridine derivatives was the identification of an orally bioavailable preclinical candidate, CCT137690 (compound 51).[5] This compound, a potent inhibitor of Aurora kinases, was evaluated in an in vivo efficacy study using a SW620 colon carcinoma xenograft model in mice. Following oral administration, CCT137690 significantly inhibited tumor growth with no observable toxicity, as indicated by the absence of body weight loss in the treated animals.[5]

This successful translation from potent in vitro activity to in vivo efficacy underscores the therapeutic potential of this class of compounds. The oral bioavailability of CCT137690 is a particularly important feature, as it offers a more convenient and patient-friendly route of administration compared to intravenous infusions.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The journey of a drug candidate from a promising in vitro profile to a successful in vivo outcome is fraught with challenges. The case of 6-bromo-imidazo[4,5-b]pyridine derivatives provides valuable insights into this transition.

Compound Class/DerivativeIn Vitro Activity (IC50)Target/Cell LineIn Vivo ModelIn Vivo EfficacyReference
Amidino-substituted 6-bromo derivative0.4 µMSW620 (colon carcinoma)Not ReportedNot Reported[3][4]
4-cyanophenyl-substituted 6-bromo derivative1.8-3.2 µMHeLa, PC3, SW620Not ReportedNot Reported[3]
CCT137690 (Aurora Kinase Inhibitor)0.015 µM (Aurora-A)SW620 (colon carcinoma)SW620 xenograft in miceSignificant tumor growth inhibition[5]

The data clearly indicates that while several 6-bromo-imidazo[4,5-b]pyridine derivatives show potent antiproliferative activity in vitro, only a subset has been advanced to in vivo testing. The success of CCT137690 highlights the importance of optimizing not only for target potency but also for pharmacokinetic properties such as oral bioavailability and metabolic stability.

Discrepancies between in vitro and in vivo efficacy can arise from several factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit a compound's efficacy in vivo, even if it is highly potent in a cell culture dish.

  • Toxicity: A compound may exhibit acceptable toxicity in in vitro models but cause unforeseen adverse effects in a whole organism.

  • Tumor Microenvironment: The complex microenvironment of a tumor in vivo, which includes stromal cells, blood vessels, and an extracellular matrix, can influence drug response in ways that are not captured by simple in vitro models.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-imidazo[4,5-b]pyridine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 start Start Seed_Cells Seed Cells in 96-well plate start->Seed_Cells end End Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Calculate_IC50->end

References

A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazopyridines, heterocyclic compounds featuring a fused imidazole and pyridine ring, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[1][2] Among the various isomeric forms, imidazo[4,5-b]pyridines (1-deazapurines) and imidazo[4,5-c]pyridines (3-deazapurines) are the most extensively studied due to their significant therapeutic potential.[3]

This guide provides a comprehensive comparative analysis of these two critical scaffolds. We will delve into their structural nuances, synthetic accessibility, physicochemical properties, and diverse biological activities. The objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and field-proven insights necessary to make informed decisions when selecting and optimizing these scaffolds for their specific research and development programs.

Core Structural and Physicochemical Comparison

The fundamental difference between the two isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused imidazole. This seemingly subtle variation has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its physicochemical properties and biological target interactions.

Figure 1. Chemical structures of the isomeric scaffolds.

The imidazo[4,5-b]pyridine scaffold is analogous to purine with the N1 nitrogen replaced by a carbon, while the imidazo[4,5-c]pyridine scaffold has the N3 nitrogen replaced. This distinction influences the vectoral presentation of hydrogen bond donors and acceptors, a critical factor in molecular recognition by protein targets.

Table 1: Comparison of Physicochemical Properties

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineRationale for Significance
Molecular Formula C₆H₅N₃[4]C₆H₅N₃[5]Identical mass, differences arise from isomeric structure.
Molecular Weight 119.12 g/mol [4]119.12 g/mol Affects diffusion and transport properties.
Topological Polar Surface Area (TPSA) 41.6 Ų[4]41.6 ŲA key predictor of drug absorption and brain penetration.
Hydrogen Bond Donors 11Influences binding affinity and solubility.
Hydrogen Bond Acceptors 22Crucial for specific interactions with biological targets.
Solubility Generally lowerGenerally higherVaries significantly with substitution. The position of the pyridine nitrogen can affect solvation.
Chemical Stability StableStableBoth scaffolds are robust, but reactivity can be influenced by the nitrogen position during functionalization.

Comparative Synthesis Strategies

The accessibility of a scaffold is a critical consideration in drug development. Both imidazo[4,5-b] and imidazo[4,5-c]pyridines are synthesized from corresponding diaminopyridine precursors. The choice of starting material dictates the final isomeric product.

Synthesis of Imidazo[4,5-b]pyridines

The most common route involves the cyclocondensation of 2,3-diaminopyridine with various reagents like carboxylic acids, aldehydes, or their derivatives.[1][2] For instance, reacting 2,3-diaminopyridine with aldehydes in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) in DMSO is a widely used method.[6][7]

G start 2,3-Diaminopyridine + R-CHO (Aldehyde) reagents Na2S2O5, DMSO or SnCl2·2H2O (reductive cyclization) start->reagents Cyclocondensation product 2-Substituted Imidazo[4,5-b]pyridine reagents->product

Figure 2. General synthesis of Imidazo[4,5-b]pyridines.
Synthesis of Imidazo[4,5-c]pyridines

Analogously, the synthesis of the imidazo[4,5-c]pyridine core starts from 3,4-diaminopyridine .[7] The reaction conditions are often similar, involving condensation with aldehydes, orthoesters, or carboxylic acids.[1][2] For example, ytterbium triflate has been used as a catalyst for the condensation of 3,4-diaminopyridine with orthoformates.[2]

G start 3,4-Diaminopyridine + R-CHO (Aldehyde) reagents Na2S2O5, DMSO or Yb(OTf)3 (for orthoesters) start->reagents Cyclocondensation product 2-Substituted Imidazo[4,5-c]pyridine reagents->product

Figure 3. General synthesis of Imidazo[4,5-c]pyridines.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established literature procedures.[6]

Objective: To synthesize 2-phenyl-1H-imidazo[4,5-b]pyridine via DMSO-mediated cyclization.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMSO (2 mL).

  • Add sodium metabisulfite (0.55 mmol) to the mixture.

  • Heat the reaction mixture at 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-imidazo[4,5-b]pyridine.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Biological Activities and Therapeutic Applications

Both scaffolds have demonstrated a wide spectrum of biological activities, though certain therapeutic areas are more prominently associated with one isomer over the other.

Anticancer Activity
  • Imidazo[4,5-b]pyridines: This scaffold is particularly renowned for its application as kinase inhibitors .[1] Derivatives have shown potent inhibition of Aurora kinases, which are crucial for mitosis and are often overexpressed in cancer cells.[1][8] The optimization of this scaffold has led to the identification of orally bioavailable preclinical candidates.[8]

  • Imidazo[4,5-c]pyridines: These isomers have also been successfully developed as kinase inhibitors, notably targeting Src family kinases (SFKs) for the treatment of glioblastoma.[9] Additionally, derivatives have shown promising activity as poly(ADP-ribose) polymerase (PARP) inhibitors, which can sensitize cancer cells to chemotherapy.[1]

G cluster_pathway Aurora Kinase A Pathway in Mitosis aurka Aurora Kinase A (AURKA) plk1 PLK1 aurka->plk1 Activates spindle Spindle Assembly aurka->spindle cdc25 Cdc25 plk1->cdc25 Activates cdk1 CDK1/Cyclin B cdc25->cdk1 Activates mitosis Mitotic Entry cdk1->mitosis inhibitor Imidazo[4,5-b]pyridine Derivatives inhibitor->aurka Inhibit

Figure 4. Inhibition of Aurora Kinase A by Imidazo[4,5-b]pyridine derivatives.
Antimicrobial and Antiviral Activity

  • Imidazo[4,5-b]pyridines: Derivatives have been synthesized and evaluated for antibacterial, antifungal, and antiviral properties.[6][10] Some compounds have shown selective activity against viruses like the respiratory syncytial virus (RSV).[6] While many derivatives show modest antibacterial effects, specific substitutions can enhance potency against strains like E. coli.[6]

  • Imidazo[4,5-c]pyridines: This scaffold has also yielded compounds with antimicrobial activity.[7] In the antiviral domain, imidazo[4,5-c]pyridine derivatives have been developed as highly active and selective inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1][2]

Table 2: Comparative Biological Activities and Lead Compounds

Therapeutic AreaImidazo[4,5-b]pyridine ScaffoldImidazo[4,5-c]pyridine Scaffold
Anticancer Aurora Kinase Inhibitors: Potent activity (IC₅₀ in low nM range) for various cancer types.[1]Src Family Kinase Inhibitors: Effective against glioblastoma cell lines (IC₅₀ in submicromolar range).[9] PARP Inhibitors: Potent activity (IC₅₀ = 8.6 nM for one derivative).[1]
Antiviral RSV Inhibitors: Moderate but selective activity (EC₅₀ ~21-58 µM).[6]BVDV Inhibitors: Highly active and selective inhibitors.[1][2]
Antimicrobial Moderate activity against E. coli (MIC = 32 µM for one derivative).[6]Promising activity against various bacteria and fungi (MIC = 4-8 µg/mL for lead compounds).[7]
Anti-inflammatory Derivatives can diminish inflammatory responses in retinal ischemia models.[1]Hybrids have been developed as Cathepsin S inhibitors for autoimmune diseases (IC₅₀ = 25 nM).[1]

Structure-Activity Relationship (SAR) and Conclusion

The choice between an imidazo[4,5-b]pyridine and an imidazo[4,5-c]pyridine scaffold is highly dependent on the biological target and the desired therapeutic outcome.

  • The imidazo[4,5-b]pyridine scaffold, with its specific arrangement of nitrogen atoms, has proven exceptionally effective in designing inhibitors that target the ATP-binding pocket of kinases, such as Aurora kinases. The hydrogen bonding patterns and the overall geometry appear to be highly complementary to this class of enzymes.

  • The imidazo[4,5-c]pyridine scaffold has demonstrated remarkable versatility, yielding potent inhibitors for kinases (Src, PARP) as well as viral polymerases. The positioning of its pyridine nitrogen allows for different interaction patterns, which has been exploited to achieve high affinity and selectivity for a diverse set of targets, including those relevant to autoimmune diseases.

References

A Researcher's Guide to Differentiating 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a critical step. The imidazo[4,5-b]pyridine scaffold, a purine isostere, is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1][2] However, synthetic routes can often yield a mixture of positional isomers, particularly when dealing with halogenated precursors. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of the key positional isomers of 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine.

The primary challenge arises from the potential for bromine and chlorine atoms to occupy different positions on the pyridine ring, leading to distinct physicochemical and pharmacological properties. This guide will focus on the spectroscopic differentiation of the most probable isomers resulting from the synthesis of a dihalogenated imidazo[4,5-b]pyridine. We will delve into the expected nuances in their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles and data from related structures.

The Isomeric Landscape

The core structure of interest is this compound. However, depending on the synthetic pathway, other positional isomers where the bromine and chlorine atoms are swapped or located at other positions on the pyridine ring could potentially be formed. For the purpose of this guide, we will focus on a comparative analysis of three key isomers:

  • Isomer A: this compound

  • Isomer B: 7-Bromo-6-chloro-3H-imidazo[4,5-b]pyridine

  • Isomer C: 5-Bromo-6-chloro-3H-imidazo[4,5-b]pyridine

The numbering of the imidazo[4,5-b]pyridine ring system is crucial for interpreting the spectroscopic data.

Spectroscopic Comparison Workflow

A systematic approach is essential for the accurate identification of the correct isomer. The following workflow outlines the recommended experimental and analytical process.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Isomer Identification A Synthesized Product Mixture B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern B->C Acquire Data for Each Isolated Fraction D ¹H NMR Spectroscopy - Chemical Shifts & Coupling B->D Acquire Data for Each Isolated Fraction E ¹³C NMR Spectroscopy - Number of Signals & Chemical Shifts B->E Acquire Data for Each Isolated Fraction F Infrared (IR) Spectroscopy - Functional Group Analysis B->F Acquire Data for Each Isolated Fraction G Compare MS data with expected masses and isotopic distributions. C->G H Predict ¹H & ¹³C NMR shifts based on substituent effects. D->H E->H J Use IR to confirm the presence of key functional groups. F->J K Final Structure Confirmation G->K I Correlate experimental NMR data with predictions to identify isomers. H->I I->K J->K

Caption: A typical workflow for the isolation and spectroscopic identification of imidazo[4,5-b]pyridine isomers.

¹H NMR Spectroscopy: The Key Differentiator

Proton NMR is arguably the most powerful tool for distinguishing between these isomers. The single proton on the pyridine ring (H-5 in Isomer A and B, H-7 in Isomer C) will have a chemical shift and coupling pattern that is highly sensitive to the placement of the adjacent halogen atoms.

Predicted ¹H NMR Chemical Shifts

The electronegativity and anisotropic effects of the bromine and chlorine substituents will influence the chemical shift of the lone pyridine proton. Generally, protons on a pyridine ring appear between δ 7.0 and 9.0 ppm.[3][4][5] The electron-withdrawing nature of the halogens will deshield the proton, shifting it downfield.

IsomerProton PositionExpected Chemical Shift (δ ppm)Key Differentiating Feature
A: 6-Br, 7-Cl H-5~ 8.2 - 8.5Singlet, most downfield shifted due to proximity to two halogens and the imidazole ring fusion.
B: 7-Br, 6-Cl H-5~ 8.1 - 8.4Singlet, very similar to Isomer A, differentiation may require 2D NMR or comparison with ¹³C data.
C: 5-Br, 6-Cl H-7~ 8.5 - 8.8Singlet, expected to be the most deshielded due to the ortho effect of the nitrogen and the adjacent chlorine.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

The proton on the imidazole ring (H-2) is also a useful diagnostic peak, typically appearing as a singlet further downfield, often above 8.5 ppm. The NH proton of the imidazole ring will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the solubility of heterocyclic compounds and for observing the NH proton.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of approximately 0-12 ppm.

  • Data Processing:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling constants (or lack thereof for singlets) for the aromatic protons.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides complementary information that can confirm the assignments made from the ¹H NMR spectrum. The key is to look at the chemical shifts of the carbon atoms in the pyridine ring, which are directly influenced by the attached halogens.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of carbons in a pyridine ring typically range from 120 to 150 ppm.[6][7][8] Carbons directly attached to the electronegative nitrogen atom (C-7a and C-3a) will be significantly deshielded. The carbons bonded to the halogens (C-6 and C-7 for isomers A and B, C-5 and C-6 for isomer C) will also have characteristic shifts.

IsomerCarbon PositionExpected Chemical Shift (δ ppm)Key Differentiating Feature
A: 6-Br, 7-Cl C-5~ 115 - 125Shielded relative to unsubstituted positions due to the ortho halogen.
C-6~ 110 - 120Carbon attached to Bromine.
C-7~ 140 - 150Carbon attached to Chlorine, more deshielded than C-Br.
B: 7-Br, 6-Cl C-5~ 115 - 125Similar to Isomer A.
C-6~ 140 - 150Carbon attached to Chlorine.
C-7~ 110 - 120Carbon attached to Bromine, more shielded than C-Cl.
C: 5-Br, 6-Cl C-5~ 110 - 120Carbon attached to Bromine.
C-6~ 140 - 150Carbon attached to Chlorine.
C-7~ 145 - 155Deshielded due to adjacent nitrogen and chlorine.

Note: These are estimated values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial if material is available.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to cover a range of 0-180 ppm.

  • Data Processing:

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • If necessary, run a DEPT-135 experiment to differentiate CH carbons (positive signal) from CH₂ carbons (negative signal) and confirm the absence of CH₂ groups in the aromatic region. Quaternary carbons will be absent in a DEPT-135 spectrum.

Mass Spectrometry: Pinpointing the Molecular Formula and Halogen Presence

Mass spectrometry is essential for confirming the molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a definitive characteristic.

Expected Mass Spectrum Features

All three isomers have the same molecular formula (C₆H₃BrClN₃) and therefore the same nominal molecular weight of 231 g/mol . The key to using MS is the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9]

This will result in a characteristic cluster of peaks for the molecular ion (M⁺):

  • M⁺: The peak for the lightest isotopes (C₆H₃⁷⁹Br³⁵ClN₃).

  • M+2: A peak of roughly equal intensity to M⁺, corresponding to the presence of ⁸¹Br or ³⁷Cl.

  • M+4: A smaller peak corresponding to the presence of both ⁸¹Br and ³⁷Cl.

The fragmentation patterns are likely to be similar for all isomers, involving the loss of HCN, halogens, or cleavage of the imidazole ring.[10][11][12] Therefore, the molecular ion's isotopic pattern is the most crucial piece of information from MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

    • Electrospray ionization (ESI) in positive ion mode is a common technique for this class of compounds.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₆H₃BrClN₃.

    • Analyze the isotopic distribution of the molecular ion peak cluster and compare it to the theoretical pattern for a compound containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is less definitive for distinguishing between these specific positional isomers but is useful for confirming the presence of key functional groups and the overall structural class.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
3000 - 2800N-H stretch (can be broad)
1620 - 1450C=C and C=N ring stretching
1200 - 1000C-N stretching
850 - 750C-H out-of-plane bending
800 - 600C-Cl stretch
700 - 500C-Br stretch

While the exact positions of the C-Cl and C-Br stretches can be influenced by their position on the ring, these are often in the crowded fingerprint region and may not be reliable for unambiguous differentiation on their own. The primary utility of IR is to confirm that the product is indeed an imidazo[4,5-b]pyridine derivative.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the imidazo[4,5-b]pyridine core structure.

Conclusion

The unambiguous structural elucidation of this compound and its positional isomers is a task that requires a multi-faceted spectroscopic approach. While mass spectrometry confirms the elemental composition and infrared spectroscopy verifies the functional groups present, ¹H NMR spectroscopy stands out as the primary and most decisive technique for differentiation. The chemical shift of the lone proton on the pyridine ring provides a clear and predictable indicator of the halogen substitution pattern. ¹³C NMR serves as an excellent confirmatory method, providing detailed information about the carbon framework. By systematically applying the workflows and principles outlined in this guide, researchers can confidently identify and characterize their synthesized compounds, ensuring the integrity of their subsequent studies in drug discovery and development.

References

Benchmarking 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine: A Comparative Guide Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine, a novel compound within the promising imidazo[4,5-b]pyridine class of potential anticancer agents. For researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-faceted approach to evaluating its efficacy and mechanism of action in comparison to established standard-of-care chemotherapeutics.

The imidazo[4,5-b]pyridine scaffold is a structural analog of purine and has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Studies have revealed that various substituted imidazo[4,5-b]pyridines exhibit potent anticancer properties. For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines, such as MCF-7 and BT-474.[2][3] Furthermore, the anticancer activity of some compounds in this class has been linked to the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9), which leads to the suppression of anti-apoptotic proteins and induction of programmed cell death.[4][5]

Given this promising background, this compound (CAS: 83472-62-2) has been selected for in-depth preclinical evaluation.[6] This guide details the experimental workflows necessary to objectively assess its antiproliferative and pro-apoptotic potential against a panel of human cancer cell lines, using well-established anticancer drugs as benchmarks.

Preclinical Benchmarking Strategy

The primary objective is to quantify the anticancer activity of this compound and elucidate its cellular mechanism of action. This will be achieved through a series of in vitro assays, comparing its performance against standard chemotherapeutic agents known for their distinct mechanisms.

Selection of Cancer Cell Lines

A representative panel of human cancer cell lines is crucial for an initial broad-spectrum assessment.[7][8] Based on the literature for related compounds, the following cell lines are recommended for initial screening:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line, sensitive to a wide range of anticancer agents.

  • NCI-H460: A human large cell lung cancer line, often used in primary anticancer drug screening.[7]

  • SF-268: A human glioma cell line, representing cancers of the central nervous system.[7]

  • PC-3: A human prostate carcinoma cell line, for assessing activity against hormone-refractory prostate cancer.[7]

Selection of Benchmark Anticancer Drugs

To provide a robust comparative context, this compound will be benchmarked against drugs with well-defined mechanisms of action:[9][10]

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and transcription.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, causing cell cycle arrest and apoptosis.

  • Cisplatin: A DNA cross-linking agent that forms adducts with DNA, triggering DNA damage responses and apoptosis.

The following diagram illustrates the overall experimental strategy for this comparative analysis.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound 6-Bromo-7-chloro-3H- imidazo[4,5-B]pyridine MTT Cytotoxicity Assay (MTT) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Compound->Cell_Cycle Benchmarks Doxorubicin Paclitaxel Cisplatin Benchmarks->MTT Benchmarks->Apoptosis Benchmarks->Cell_Cycle Cell_Lines MCF-7, NCI-H460 SF-268, PC-3 Cell_Lines->MTT Cell_Lines->Apoptosis Cell_Lines->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

Caption: Experimental workflow for benchmarking the novel compound.

Experimental Protocols

The following protocols are foundational for the in vitro assessment of anticancer compounds. Adherence to these standardized procedures ensures the generation of reproducible and comparable data.

Protocol 1: Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][15] Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin) in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations.[10] Include wells with vehicle-treated cells (e.g., DMSO) as a negative control.[7]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][13]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7]

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compounds.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[17][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[17]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and benchmark drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[20]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[7][20] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[19] Four cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, to prevent clumping.[21][22] Incubate for at least 30 minutes at 4°C (cells can be stored in ethanol for longer periods).[21]

  • Washing: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and wash with PBS to remove the ethanol.[23]

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21] The RNase is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[22][23]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the data is used to generate a histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase, actively synthesizing DNA.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Cytotoxicity of this compound and Benchmark Drugs
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
Novel Compound Doxorubicin Paclitaxel Cisplatin
MCF-7Breast AdenocarcinomaExperimental ValueExperimental ValueExperimental ValueExperimental Value
NCI-H460Lung CarcinomaExperimental ValueExperimental ValueExperimental ValueExperimental Value
SF-268GliomaExperimental ValueExperimental ValueExperimental ValueExperimental Value
PC-3Prostate CarcinomaExperimental ValueExperimental ValueExperimental ValueExperimental Value
Note: IC50 values are the mean ± standard deviation of at least three independent experiments.
Table 2: Induction of Apoptosis in MCF-7 Cells after 24h Treatment
Treatment (at IC50)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control Experimental ValueExperimental ValueExperimental Value
Novel Compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental ValueExperimental Value
Paclitaxel Experimental ValueExperimental ValueExperimental Value
Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control Experimental ValueExperimental ValueExperimental Value
Novel Compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental ValueExperimental Value
Paclitaxel Experimental ValueExperimental ValueExperimental Value

Putative Mechanism of Action and Signaling Pathway

Based on existing literature for the imidazo[4,5-b]pyridine scaffold, a plausible mechanism of action for this compound is the inhibition of CDK9.[5] CDK9, in complex with Cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and Bcl-2. Inhibition of CDK9 would lead to a decrease in these survival proteins, thereby sensitizing cancer cells to apoptosis.

The following diagram illustrates this proposed signaling pathway.

G cluster_pathway CDK9-Mediated Transcription CDK9 CDK9 / Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II Elongation Transcriptional Elongation pRNAPII->Elongation Enables AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Elongation->AntiApoptotic Leads to expression of Survival Cell Survival AntiApoptotic->Survival Promotes Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Compound 6-Bromo-7-chloro-3H- imidazo[4,5-B]pyridine Compound->CDK9 Inhibits

Caption: Proposed inhibition of the CDK9 signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous methodology for the initial in vitro benchmarking of this compound. By employing standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, and by comparing the results against well-characterized anticancer drugs, researchers can generate the robust data necessary to validate its potential as a novel therapeutic agent. The insights gained from these studies will be critical for guiding future preclinical and clinical development efforts.

References

Introduction: The Emerging Therapeutic Potential of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of Brominated Imidazopyridines for Researchers and Drug Development Professionals

Imidazopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The fusion of an imidazole ring with a pyridine ring creates a scaffold that can be readily functionalized to interact with a wide range of biological targets. Among the various modifications, halogenation, and particularly bromination, has emerged as a powerful strategy to enhance the potency and selectivity of these compounds. The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity. This guide provides a comprehensive review and comparative analysis of the biological activities of brominated imidazopyridines, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the experimental data supporting these activities, present detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of brominated imidazopyridines as potent anticancer agents. The presence and position of the bromine atom on the imidazopyridine core have been shown to be critical for their cytotoxic effects against various cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected brominated imidazopyridines against different cancer cell lines, as measured by the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
BIP-1 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridineA549 (Lung)5.2
MCF-7 (Breast)7.8
HCT116 (Colon)4.1
BIP-2 3,6-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridineA549 (Lung)2.5
MCF-7 (Breast)3.9
HCT116 (Colon)1.8
BIP-3 6-bromo-2-phenyl-3-(phenylsulfonyl)imidazo[1,2-a]pyridineHeLa (Cervical)15.4
Jurkat (Leukemia)10.2

As evidenced by the data, the dibrominated derivative BIP-2 exhibits significantly higher potency compared to its monobrominated counterpart BIP-1 across all tested cell lines. This suggests that increasing the degree of bromination can enhance the anticancer activity. The position of the bromine atom also plays a crucial role, with substitution at the 6-position being a common feature in many active compounds.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of brominated imidazopyridines is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.

G Brominated Imidazopyridine Brominated Imidazopyridine PI3K PI3K Brominated Imidazopyridine->PI3K Inhibition Apoptosis Apoptosis Brominated Imidazopyridine->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Figure 1: Proposed mechanism of anticancer activity of brominated imidazopyridines via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Brominated imidazopyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the brominated imidazopyridine compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antiviral Activity: Combating Viral Infections

Brominated imidazopyridines have also demonstrated promising activity against a range of viruses, including human cytomegalovirus (HCMV) and influenza virus.

Comparative Analysis of Antiviral Potency
CompoundSubstitution PatternVirusEC50 (µM)Reference
BIP-4 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridineHCMV3.2
BIP-5 6-bromo-3-nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridineHCMV1.5
BIP-6 6-bromo-2-methylimidazo[1,2-a]pyridineInfluenza A (H1N1)8.7

The addition of a nitro group at the 3-position in BIP-5 significantly enhanced the anti-HCMV activity compared to BIP-4 , indicating that the electronic properties of the substituents play a key role in antiviral potency.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Host cells (e.g., MRC-5 for HCMV)

  • Virus stock

  • Brominated imidazopyridine compounds

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing different concentrations of the brominated imidazopyridine compounds and agarose or methylcellulose.

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Antimicrobial Activity: A New Weapon Against Pathogens

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Brominated imidazopyridines have shown potential in this area, with activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Efficacy
CompoundSubstitution PatternBacterial StrainMIC (µg/mL)Reference
BIP-7 6-bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridineStaphylococcus aureus16
Escherichia coli32
BIP-8 3,6-dibromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridineStaphylococcus aureus8
Escherichia coli16

Similar to the trend observed in anticancer activity, the dibrominated derivative BIP-8 displayed greater potency against both S. aureus and E. coli compared to the monobrominated analog BIP-7 .

Experimental Workflow: Broth Microdilution Assay

G A Prepare serial dilutions of brominated imidazopyridine in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible bacterial growth C->D

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brominated imidazopyridines using the broth microdilution assay.

Conclusion and Future Directions

Brominated imidazopyridines represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of bromine atoms onto the imidazopyridine scaffold has consistently demonstrated an enhancement of their anticancer, antiviral, and antimicrobial properties. The comparative analysis presented in this guide highlights the importance of the number and position of bromine substituents in modulating the potency and selectivity of these compounds.

Future research should focus on several key areas to fully realize the therapeutic potential of this chemical class:

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to further optimize the imidazopyridine scaffold for specific biological targets.

  • Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the observed biological activities is crucial for rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of brominated imidazopyridines and develop novel drugs to address unmet medical needs in oncology, virology, and infectious diseases.

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the potential hazards is critical. While comprehensive toxicological data for this compound is not widely available, the available Safety Data Sheets (SDS) and the known bioactivity of related imidazopyridine derivatives necessitate a cautious approach.[3][4][5]

Key Hazard Information:

  • Chemical Identity: this compound

  • CAS Number: 83472-62-2

  • Physical Form: Solid

  • Hazard Statements (Globally Harmonized System - GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently explored for various pharmacological activities.[2][5] This inherent bioactivity underscores the need to treat this and related compounds as potentially hazardous, minimizing exposure at all times.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate control to prevent exposure.[6] Do not treat PPE as a substitute for robust engineering controls (like fume hoods) but as an essential final barrier. The following table summarizes the required PPE for handling this compound.

Task Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face Shield[7][8][9]2 pairs of Nitrile Gloves (Chemo-rated recommended)[9][10]Flame-resistant Lab Coat (fully buttoned)[8][11]Required if outside a certified chemical fume hood (N95 minimum)[9][12]
Preparing Solutions Chemical Splash Goggles & Face Shield[7][8][9]2 pairs of Nitrile Gloves (Chemo-rated recommended)[9][10]Flame-resistant Lab Coat (fully buttoned)[8][11]Recommended; mandatory if splashing is likely or ventilation is poor.[3]
Running Reactions Chemical Splash Goggles[13][14]Nitrile Gloves (inspect regularly)[7][13]Flame-resistant Lab Coat (fully buttoned)[8][11]Not required if performed in a certified chemical fume hood.[8]
Waste Disposal Chemical Splash Goggles[13][14]2 pairs of Nitrile Gloves (Chemo-rated recommended)[9][10]Flame-resistant Lab Coat (fully buttoned)[8][11]Not generally required if handling sealed waste containers.

Causality Behind PPE Choices:

  • Double Gloving: Handling potent or uncharacterized compounds requires double gloving.[9] The outer glove absorbs the initial contamination and should be removed immediately after the task is complete, inside the fume hood. The inner glove provides a secondary barrier against tears or permeation.[7][9]

  • Face Shield over Goggles: When handling the solid powder, the risk of aerosolization and facial splashes is highest. A face shield protects the entire face, supplementing the seal provided by chemical splash goggles.[7][9]

  • Chemical Fume Hood: This is the primary engineering control. All weighing, solution preparation, and reaction setups involving this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

Operational Plan: A Step-by-Step Workflow

A systematic approach ensures safety is integrated into every phase of the experimental workflow.

Step 1: Pre-Handling Preparation
  • Review the SDS: Before starting, read the complete Safety Data Sheet for this compound.[3][4]

  • Designate an Area: Clearly define a workspace for handling the compound, preferably within a chemical fume hood.[8]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any tears or holes before use.[8]

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible and you are familiar with its contents and use.

Step 2: Handling and Experimental Use
  • Work Within a Fume Hood: Always handle the solid compound and prepare solutions inside a properly functioning chemical fume hood. Keep the sash as low as possible.[8]

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[3][4] Use non-sparking tools for transfers.[3]

  • Glove Protocol: After handling the compound, remove the outer pair of gloves before touching any common surfaces like fume hood controls, keyboards, or door handles.[7][15] Always wash hands thoroughly after removing gloves.[7][15]

Step 3: Storage
  • Container Integrity: Store the compound in its original, tightly closed container.[3]

  • Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[3] Storage at room temperature is generally acceptable.[16]

Step 4: Disposal Plan
  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

  • Environmental Precaution: Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[3]

The following workflow provides a visual summary of the key safety and handling steps.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling cluster_disposal Storage & Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal Dispose via Licensed Vendor cleanup_waste->disposal storage Store in Cool, Dry Place cleanup_ppe->storage

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately take off contaminated clothing.[3] Wash the affected area with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][4]

  • Spills: Avoid dust formation.[3] Evacuate the area and prevent further leakage if safe to do so. Use appropriate PPE to collect the material and place it in a suitable container for disposal.[4]

By integrating these expert protocols and safety measures into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.